Decanoylcarnitine
Description
Structure
3D Structure
Properties
CAS No. |
25518-51-8 |
|---|---|
Molecular Formula |
C17H33NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(3S)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m0/s1 |
InChI Key |
LZOSYCMHQXPBFU-HNNXBMFYSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decanoylcarnitine, (+)-; (+)-Decanoylcarnitine |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Decanoylcarnitine in Fatty Acid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoylcarnitine (C10) is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of carnitine and decanoic acid, a ten-carbon fatty acid. The primary function of the carnitine shuttle system, of which this compound is a part, is to transport fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production. This guide provides a comprehensive technical overview of the role of this compound in fatty acid metabolism, its association with various disease states, and methodologies for its analysis.
Core Principles of this compound in Fatty Acid Metabolism
Fatty acid oxidation is a major source of energy for many tissues, particularly during periods of fasting or prolonged exercise. However, fatty acids themselves cannot directly cross the inner mitochondrial membrane where β-oxidation occurs. The carnitine shuttle system facilitates this transport.
The process begins with the activation of fatty acids to their acyl-CoA esters in the cytoplasm. For medium-chain fatty acids like decanoic acid, this activation is followed by their conjugation to carnitine, a reaction catalyzed by carnitine acyltransferases located on the mitochondrial membranes. This compound is thus formed and transported into the mitochondrial matrix. Once inside, the decanoyl group is transferred back to coenzyme A to form decanoyl-CoA, which then enters the β-oxidation spiral.
Quantitative Data on this compound Levels
The concentration of this compound in biological fluids is a valuable biomarker for assessing the status of fatty acid metabolism. Alterations in its levels can be indicative of inherited metabolic disorders and other pathological conditions.
| Condition | Analyte | Specimen | Concentration (µmol/L) | Reference(s) |
| Healthy Adults | This compound (C10) | Plasma | 0.11 - 0.38[1] | [1] |
| Healthy Newborns (≤7 days) | This compound (C10) | Dried Blood Spot | <0.55 (nmol/mL) | [2] |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | This compound (C10) | Plasma/Dried Blood Spot | Significantly elevated; can range from >1.0 to over 20 µmol/L. One study reported a median of 8.4 mmol/L in newborns with confirmed MCADD.[3] | [3][4][5] |
| Carnitine Palmitoyltransferase II (CPT2) Deficiency | This compound (C10) | Plasma | Generally within the normal range or slightly elevated. A case report showed a level of 0.15 µmol/L (reference range <0.88 µmol/L).[6] | [6] |
| Chronic Hepatitis B | Total L-carnitine (including acylcarnitines) | Plasma | Significantly higher in patients compared to healthy controls. One study reported 11.19 ± 6.67 mg/L in patients.[7] Another study showed elevated L-carnitine levels in patients with chronic HBV infection.[8][9] | [7][8][9][10] |
| Triple-Negative Breast Cancer (TNBC) | This compound (C10) | Serum | Levels are often altered. One study found that intermittent fasting, which inhibited TNBC progression, led to a marked increase in serum this compound levels.[11][12] Another study associated higher levels of decenoylcarnitine (C10:1) with decreased odds of breast cancer.[13][14] | [10][11][12][13][14][15] |
Signaling Pathways and Experimental Workflows
The role of this compound extends beyond simple transport and involves participation in cellular signaling.
Caption: The Carnitine Shuttle and Beta-Oxidation Pathway.
In certain cellular contexts, this compound has been shown to modulate gene expression. For instance, in the context of Hepatitis B virus (HBV) infection, this compound supplementation can activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway.[4] PPARα is a key transcriptional regulator of genes involved in fatty acid oxidation, including Carnitine Palmitoyltransferase I (CPT1A).
Caption: this compound activates PPARα signaling.
In the context of triple-negative breast cancer (TNBC), studies have shown that this compound can inhibit cancer cell proliferation and migration.[11][12] This effect is, at least in part, mediated by the downregulation of Matrix Metalloproteinase-9 (Mmp9), an enzyme involved in the degradation of the extracellular matrix, which is crucial for cancer cell invasion and metastasis.[10][11][12][15] The precise upstream signaling cascade initiated by this compound to regulate Mmp9 is an area of ongoing research. However, it is known that the transcription of the MMP9 gene is controlled by various transcription factors, including NF-κB and AP-1.[16][17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. msacl.org [msacl.org]
- 3. Plasma carnitine concentrations in Medium-chain acyl-CoA dehydrogenase deficiency: lessons from an observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High L-Carnitine Levels Impede Viral Control in Chronic Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 9. Frontiers | High L-Carnitine Levels Impede Viral Control in Chronic Hepatitis B Virus Infection [frontiersin.org]
- 10. Carnitine metabolism in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labsresult.com [labsresult.com]
- 14. Circulating Carnitine Levels and Breast Cancer: A Matched Retrospective Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. Transcriptional Activation of Human Matrix Metalloproteinase-9 Gene Expression by Multiple Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional upregulation of MMP-9 gene under hyperglycemic conditions in AGS cells: Role of AP-1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transcriptional Inhibition of Matrix Metalloproteinase 9 (MMP-9) Activity by a c-fos/Estrogen Receptor Fusion Protein is Mediated by the Proximal AP-1 Site of the MMP-9 Promoter and Correlates with Reduced Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Decanoylcarnitine: A Key Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Decanoylcarnitine (C10), a medium-chain acylcarnitine, has emerged as a critical biomarker for the diagnosis and monitoring of inherited metabolic disorders, particularly those affecting mitochondrial fatty acid β-oxidation. Its accumulation in biological fluids is a hallmark of specific enzymatic defects, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). Furthermore, growing evidence implicates elevated levels of this compound and other acylcarnitines in the pathophysiology of more common metabolic conditions such as insulin resistance and type 2 diabetes, highlighting its broader clinical significance. This guide provides a comprehensive overview of the role of this compound as a biomarker, complete with quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways.
Quantitative Data Summary
The concentration of this compound in biological samples, such as plasma and dried blood spots, is a key diagnostic indicator for certain metabolic disorders. The following tables summarize quantitative data from studies comparing this compound levels in individuals with metabolic disorders and healthy controls.
Table 1: this compound Concentrations in Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
| Population | Condition | This compound Concentration (µmol/L) | Fold Change vs. Controls | Reference |
| Newborns | Confirmed MCADD | Median: 1.57 (Range: 0.33-4.4) | - | [1] |
| Older Patients (8 days - 7 years) | Confirmed MCADD | Median: 8.4 (Range: 3.1-28.3) | - | [1] |
| Korean Pediatric Patient 2 (14 days old) | Confirmed MCADD | 0.62 | >1.2-fold increase | [2] |
| Healthy Newborns | Healthy Controls | Max: 0.22 | - | [1] |
| Healthy Individuals (Reference Interval) | Healthy Controls | ≤0.51 | - | [2] |
Table 2: Plasma Acylcarnitine Concentrations in Type 2 Diabetes (T2DM) and Insulin Resistance
| Population | Condition | This compound (C10) Response to Insulin | Reference |
| T2DM Participants | Type 2 Diabetes | Significantly lower decrease compared to lean and obese controls | [3] |
| Lean and Obese Participants | Healthy Controls | Significant decrease | [3] |
Note: While specific mean concentrations for this compound in T2DM are not consistently reported, studies indicate a blunted response to insulin, suggesting metabolic inflexibility.[3]
Signaling Pathways and Pathophysiology
The accumulation of this compound is a direct consequence of impaired mitochondrial fatty acid β-oxidation. In a healthy state, fatty acids are transported into the mitochondria and broken down in a cyclical process to produce acetyl-CoA, which then enters the Krebs cycle to generate ATP. When an enzyme in this pathway is deficient, the process stalls, leading to a buildup of acyl-CoA intermediates of a specific chain length. These are then converted to their corresponding acylcarnitines and exported from the mitochondria.
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
In MCADD, the deficiency of the medium-chain acyl-CoA dehydrogenase enzyme specifically hinders the breakdown of medium-chain fatty acids (C6-C12). This leads to an accumulation of octanoyl-CoA (C8), hexanoyl-CoA (C6), and decanoyl-CoA (C10), and consequently, a significant elevation of their respective carnitine esters, including this compound, in the blood.[2][4]
This compound, Mitochondrial Dysfunction, and Insulin Resistance
Emerging research suggests that the accumulation of acylcarnitines, including this compound, can contribute to mitochondrial dysfunction and insulin resistance.[5] One proposed mechanism involves the activation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway. This compound supplementation has been shown to stimulate this pathway, particularly PPARα, which can in turn enhance fatty acid metabolism and potentially mitigate mitochondrial dysfunction.[6] However, chronic elevation of acylcarnitines due to metabolic overload may have detrimental effects, contributing to cellular stress and impaired insulin signaling.
Experimental Protocols
The gold standard for the quantitative analysis of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general methodology for the analysis of acylcarnitines from dried blood spots (DBS), a common sample type for newborn screening.
Analysis of this compound in Dried Blood Spots by LC-MS/MS
1. Sample Preparation
-
Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[7]
-
Extraction: 100-200 µL of an extraction solution, typically methanol or an acetonitrile:water mixture (e.g., 85:15 v/v), containing a known concentration of stable isotope-labeled internal standards (e.g., deuterated acylcarnitines) is added to each well.[7][8]
-
Incubation and Shaking: The plate is incubated and shaken for approximately 20-30 minutes at room temperature to facilitate the extraction of acylcarnitines from the blood spot.[7][9]
-
Centrifugation: The plate is centrifuged to pellet any solid debris.[7]
-
Supernatant Transfer: A portion of the supernatant (e.g., 150 µL) is transferred to a new plate or filter vial.[7]
2. Derivatization (Optional but common)
-
To improve chromatographic separation and detection sensitivity, the extracted acylcarnitines are often derivatized to their butyl esters.[10]
-
Drying: The supernatant is dried down under a stream of nitrogen or using a vacuum concentrator.[8]
-
Reagent Addition: A solution of 3N HCl in n-butanol or acetyl chloride in n-butanol is added to the dried extract.[8][10]
-
Incubation: The mixture is incubated at an elevated temperature (e.g., 60-65°C) for a defined period (e.g., 15-20 minutes).[8][10]
-
Drying: The butanol is evaporated to dryness.[8]
-
Reconstitution: The dried residue is reconstituted in a solvent suitable for LC-MS/MS analysis, such as a methanol/water mixture.[10]
3. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.[9]
-
Chromatography: While flow injection analysis can be used, chromatographic separation using a column (e.g., Raptor HILIC-Si) can improve specificity and reduce isobaric interferences.[7]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.[8]
-
Mass Spectrometry:
-
Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. The precursor ion for this compound butyl ester is m/z 358.3, and a common product ion is m/z 85.
-
Precursor Ion Scan: A precursor ion scan for m/z 85 can be used to identify all acylcarnitines in the sample.[9]
-
Neutral Loss Scan: A neutral loss scan for a specific fragment (e.g., 59 Da for underivatized carnitine) can also be utilized.
-
4. Data Analysis
-
The concentration of this compound is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
Conclusion
This compound is a well-established and indispensable biomarker for the diagnosis of MCADD and other fatty acid oxidation disorders through newborn screening programs. The analytical methods for its quantification are robust and highly sensitive. Beyond its role in rare inherited metabolic diseases, the association of this compound and other acylcarnitines with insulin resistance opens new avenues for research and potential therapeutic interventions in more prevalent metabolic conditions. A deeper understanding of the signaling pathways influenced by this compound will be crucial for elucidating its precise role in metabolic health and disease and for the development of novel targeted therapies.
References
- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]
- 6. This compound Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Transport of Decanoylcarnitine
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
Decanoylcarnitine (C10-carnitine) is a medium-chain acylcarnitine, an ester of carnitine and decanoic acid. It is a crucial intermediate in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a primary cellular energy production pathway. The efficiency of this compound transport across cellular and mitochondrial membranes is vital for metabolic homeostasis. Dysregulation of this process is implicated in various metabolic disorders, including fatty acid oxidation defects and organic acidemias. Furthermore, understanding the transport mechanisms of acylcarnitines is of significant interest to drug development professionals, as transporters involved in this process can be leveraged for targeted drug delivery or may be the source of drug-drug interactions. This guide provides a comprehensive overview of the cellular uptake and transport of this compound, focusing on the key transporters, transport kinetics, and the experimental protocols used in its study.
Primary Mechanisms of Cellular Uptake
The cellular entry of this compound from the extracellular space into the cytoplasm is a carrier-mediated process. The principal transporter responsible for this action is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2) , also known as Solute Carrier Family 22 Member 5 (SLC22A5) .
OCTN2 (SLC22A5): The High-Affinity Carnitine Transporter
OCTN2 is a polyspecific, sodium-dependent transporter ubiquitously expressed in human tissues, with high expression levels in the kidney, skeletal muscle, heart, and small intestine.[1][2][3] It functions as a symporter, co-transporting one sodium ion with one molecule of L-carnitine or its acyl esters.[4] The activity of OCTN2 is crucial for maintaining systemic carnitine homeostasis by facilitating its absorption in the gut and reabsorption in the renal proximal tubules.[2][5]
Mutations in the SLC22A5 gene lead to primary carnitine deficiency, a severe metabolic disorder characterized by low carnitine levels, impaired fatty acid oxidation, and symptoms such as cardiomyopathy and muscle weakness.[2][4] Studies have shown that OCTN2 not only transports free L-carnitine but also recognizes and transports short- and medium-chain acylcarnitines, including this compound.[1][3] The transport activity of OCTN2 can be inhibited by various acylcarnitines, indicating a shared binding and translocation mechanism.[1][6]
Transport Kinetics and Inhibition
The interaction between this compound and its transporters can be quantified by key kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). While specific Kₘ and Vₘₐₓ values for this compound are not extensively reported, data for L-carnitine and the inhibitory effects of other acylcarnitines provide valuable context for its transport dynamics.
| Transporter | Substrate | Cell System/Model | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Inhibitor | Kᵢ (µM) | Reference |
| OCTN2 | L-Carnitine | Human Embryonic Kidney (HEK-293) cells | 3.9 - 4.3 | Not specified | - | - | [1][7] |
| OCTN2 | L-Carnitine | Human Proximal Tubule (Caki-1) cells | 15.9 | Not specified | - | - | [8] |
| CACT | L-Carnitine | Rat Heart Mitochondria | 380 - 1500 | 200 - 340 | Octanoylcarnitine | 100 | [9] |
Note: Data for this compound is inferred from studies on L-carnitine and other acylcarnitines. The Ki for octanoylcarnitine (C8) suggests that this compound (C10) would also be a competitive inhibitor of carnitine transport.
Intracellular and Mitochondrial Transport
Once inside the cytoplasm, this compound's primary destination is the mitochondrial matrix, where β-oxidation occurs. This subsequent transport step is part of the "carnitine shuttle."
-
Outer Mitochondrial Membrane: Long-chain acyl-CoAs are converted to acylcarnitines by Carnitine Palmitoyltransferase 1 (CPT1) , located on the outer mitochondrial membrane.[10][11] this compound, if formed in the cytoplasm, can traverse the outer membrane.
-
Inner Mitochondrial Membrane: The key transporter at this barrier is the Carnitine-Acylcarnitine Translocase (CACT) , encoded by the SLC25A20 gene.[2][12] CACT functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the matrix.[10]
-
Mitochondrial Matrix: Once in the matrix, Carnitine Palmitoyltransferase 2 (CPT2) , located on the inner mitochondrial membrane, converts the acylcarnitine back to its acyl-CoA form (decanoyl-CoA) and releases free carnitine.[10][11] The decanoyl-CoA then enters the β-oxidation spiral.
Visualizing Transport Pathways and Workflows
Diagrams of Key Processes
The following diagrams illustrate the primary transport pathways and a typical experimental workflow for studying this compound uptake.
Caption: Cellular uptake of this compound via the OCTN2 transporter.
Caption: Mitochondrial import of this compound via the CACT antiporter.
Caption: Workflow for a cell-based this compound uptake assay.
Experimental Protocols
Detailed and reproducible protocols are essential for accurately studying this compound transport. Below are methodologies for key experiments.
Protocol: Radiolabeled Substrate Uptake Assay
This protocol is designed to measure the uptake of this compound in a cell line overexpressing a specific transporter, such as OCTN2-HEK293 cells.
Materials:
-
HEK-293 cells stably transfected with human OCTN2 (or control cells).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Hanks' Balanced Salt Solution (HBSS) as uptake buffer.
-
[³H]-L-Carnitine (as a proxy) or custom synthesized [³H]-Decanoylcarnitine.
-
Unlabeled L-carnitine and this compound.
-
Potential inhibitors (e.g., quinidine, verapamil).
-
Ice-cold HBSS for stopping the reaction.
-
0.1 M NaOH for cell lysis.
-
Scintillation cocktail and vials.
-
BCA Protein Assay Kit.
Procedure:
-
Cell Seeding: Seed OCTN2-HEK293 cells into 24-well plates at a density that will result in a confluent monolayer (e.g., 2 x 10⁵ cells/well) and culture for 48 hours.
-
Preparation: On the day of the experiment, aspirate the culture medium. Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) HBSS.
-
Uptake Initiation: Add 200 µL of uptake solution (HBSS containing a known concentration of [³H]-labeled substrate, e.g., 10 µM, with or without inhibitors) to each well to start the transport reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes). To determine non-specific binding, perform parallel experiments at 4°C.
-
Uptake Termination: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold HBSS.
-
Cell Lysis: Add 500 µL of 0.1 M NaOH to each well and incubate for at least 1 hour at room temperature (or overnight at 4°C) to ensure complete lysis.
-
Quantification:
-
Transfer an aliquot (e.g., 400 µL) of the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use a separate aliquot (e.g., 20 µL) of the lysate to determine the total protein concentration using a BCA protein assay, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the uptake rate in pmol/mg of protein/min. Subtract the values obtained at 4°C from the 37°C values to determine the specific, carrier-mediated uptake.
Protocol: LC-MS/MS Quantification of Intracellular Acylcarnitines
This method allows for the sensitive and specific quantification of unlabeled this compound and other acylcarnitines from cell lysates.[13][14][15]
Materials:
-
Cultured cells (as per the experimental design).
-
Isotope-labeled internal standards (e.g., D₃-decanoylcarnitine).
-
Acetonitrile (ACN) with 0.1% formic acid for protein precipitation.
-
n-butanol with 5% acetyl chloride for derivatization (butylation).[15]
-
UHPLC-MS/MS system.
Procedure:
-
Sample Collection: Following an uptake experiment (as described in 5.1, but using unlabeled this compound), wash and lyse the cells. Alternatively, harvest cells grown under specific metabolic conditions.
-
Protein Precipitation & Extraction: To 100 µL of cell lysate, add 20 µL of the internal standard mixture. Add 400 µL of ice-cold ACN containing 0.1% formic acid. Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization (Butylation):
-
To the dried residue, add 100 µL of 3N butanolic HCl (n-butanol with 5% acetyl chloride).[15]
-
Seal the tube and heat at 60°C for 20 minutes.
-
Evaporate the reagent to dryness under nitrogen.
-
-
Reconstitution & Analysis: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
LC-MS/MS Parameters:
-
Chromatography: Use a C18 or similar reversed-phase column suitable for separating acylcarnitines.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound butyl ester and its internal standard.
-
-
Quantification: Generate a calibration curve using known concentrations of this compound standard and a fixed concentration of the internal standard. Calculate the concentration in the samples based on the peak area ratios relative to the calibration curve.
Conclusion
The cellular uptake and transport of this compound are sophisticated processes critical for energy metabolism. The OCTN2 transporter is the primary gateway for cellular entry, while the carnitine shuttle, involving CACT and CPT2, ensures its efficient delivery to the mitochondrial matrix. A thorough understanding of these pathways, supported by robust kinetic data and detailed experimental protocols, is indispensable for researchers investigating metabolic diseases. For drug development professionals, these transporters represent potential targets for enhancing the delivery of therapeutic agents or predicting adverse metabolic interactions. The methodologies and data presented in this guide serve as a foundational resource for advancing research in this vital area of cell biology and pharmacology.
References
- 1. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cocukmetabolizma.com [cocukmetabolizma.com]
- 3. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. SLC22A5 - Wikipedia [en.wikipedia.org]
- 5. Organic cation/carnitine transporter OCTN2 (Slc22a5) is responsible for carnitine transport across apical membranes of small intestinal epithelial cells in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Alteration of L-Carnitine Transport and Pretreatment Effect under Glutamate Cytotoxicity on Motor Neuron-Like NSC-34 Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional domains in the carnitine transporter OCTN2, defective in primary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OCTN2-mediated carnitine uptake in a newly discovered human proximal tubule cell line (Caki-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gosset.ai [gosset.ai]
- 13. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of Decanoylcarnitine in Mitochondrial Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoylcarnitine, a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of decanoic acid across the inner mitochondrial membrane for subsequent β-oxidation. This technical guide provides a comprehensive overview of the function of this compound in mitochondrial bioenergetics, detailing its mechanism of action, its impact on key bioenergetic processes, and its involvement in relevant signaling pathways. The guide also includes detailed experimental protocols for studying the effects of this compound and presents quantitative data in a structured format for easy comparison.
Introduction
Mitochondria are the primary sites of cellular energy production, generating ATP through the oxidation of various substrates, including fatty acids. The transport of fatty acids into the mitochondrial matrix is a critical and tightly regulated process. Long-chain fatty acids require the carnitine shuttle, a transport system involving carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2), to cross the inner mitochondrial membrane. Medium-chain fatty acids, such as decanoic acid (a ten-carbon fatty acid), can partially diffuse across the membrane but their efficient transport is also facilitated by the carnitine shuttle.
This compound is the esterified form of decanoic acid and carnitine, formed by the action of carnitine acyltransferases. Its primary role is to act as a carrier molecule for decanoic acid, enabling its entry into the mitochondrial matrix where it undergoes β-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, leading to the production of NADH and FADH₂, which are subsequently used by the electron transport chain (ETC) to generate ATP.
Dysregulation of this compound metabolism is associated with various inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where an accumulation of medium-chain acylcarnitines, including this compound, is observed. Understanding the precise function of this compound in mitochondrial bioenergetics is therefore crucial for elucidating the pathophysiology of these diseases and for the development of novel therapeutic strategies.
Mechanism of Action
The transport of decanoic acid into the mitochondrial matrix via this compound is a multi-step process integral to fatty acid oxidation.
-
Activation of Decanoic Acid: In the cytoplasm, decanoic acid is first activated to its coenzyme A (CoA) derivative, decanoyl-CoA, by acyl-CoA synthetases located on the outer mitochondrial membrane.
-
Formation of this compound: Decanoyl-CoA is then converted to this compound by carnitine palmitoyltransferase I (CPT1), an enzyme also located on the outer mitochondrial membrane. This reaction involves the transfer of the decanoyl group from CoA to carnitine.
-
Translocation across the Inner Mitochondrial Membrane: this compound is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.[1][2][3]
-
Conversion back to Decanoyl-CoA: Once inside the mitochondrial matrix, this compound is converted back to decanoyl-CoA by carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane. The released carnitine is then transported back to the cytoplasm by CACT.
-
β-Oxidation: Decanoyl-CoA is now available to enter the β-oxidation spiral, a series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of NADH, and one molecule of FADH₂ in each cycle.
This process is essential for harnessing the energy stored in medium-chain fatty acids.
Role in Mitochondrial Bioenergetics
This compound directly impacts several key aspects of mitochondrial bioenergetics:
-
Substrate for β-Oxidation: As the transport form of decanoic acid, this compound is a crucial substrate for mitochondrial β-oxidation, a major pathway for ATP production, especially in tissues with high energy demands like the heart and skeletal muscle.
-
Modulation of the Acetyl-CoA Pool: The β-oxidation of decanoyl-CoA derived from this compound contributes to the mitochondrial acetyl-CoA pool. This acetyl-CoA can then enter the TCA cycle to generate reducing equivalents (NADH and FADH₂) for the electron transport chain or be used for the synthesis of ketone bodies in the liver.
-
Interaction with the Carnitine Shuttle: The concentration of this compound and other acylcarnitines can influence the activity of the carnitine shuttle. For instance, the unnatural d-isomer of this compound has been shown to be a potent inhibitor of the carnitine-acylcarnitine translocase (CACT).
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key mitochondrial bioenergetic parameters. It is important to note that specific values can vary depending on the experimental model (e.g., isolated mitochondria, cell lines), tissue source, and assay conditions.
| Parameter | Organism/Tissue | Concentration of this compound | Observed Effect | Reference |
| Oxygen Consumption Rate (OCR) | Rat Liver Mitochondria | Not specified | No significant change observed with L-carnitine supplementation during palmitoylcarnitine oxidation. | [4] |
| Human Neuronal Cells | 100 nM - 100 µM (L-carnitine) | Significant increase in mitochondrial function. | [5] | |
| ATP Production | Isolated Mitochondria | Not specified | ATP production is a downstream effect of β-oxidation fueled by this compound. | [6] |
| Perfused Rat Liver | 1.5% (w/v) Acetyl-L-carnitine in drinking water | Increased ATP production is probable. | [7] | |
| Carnitine-Acylcarnitine Translocase (CACT) Activity | Not specified | Not specified | CACT facilitates the transport of this compound across the inner mitochondrial membrane. | [1][2][3] |
| Parameter | Compound | IC₅₀ | Organism/Tissue | Reference |
| CACT Inhibition | (+)-Decanoylcarnitine | ~5 µM | Rat Liver Mitochondria |
Signaling Pathways
This compound and its metabolic precursors can influence cellular signaling pathways, most notably the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.
PPAR Signaling Pathway
PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[8][9][10][11] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.
Fatty acids and their derivatives, including acyl-CoAs derived from this compound, can act as ligands for PPARα.[12] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, activation, and mitochondrial β-oxidation.[13][14][15][16] This creates a feed-forward mechanism where the presence of fatty acids stimulates their own catabolism.
Recent studies have shown that this compound supplementation can stimulate the PPAR signaling pathway, with PPARα being the most important isoform in this context.[13] This activation leads to an increase in the expression of CPT1A, a rate-limiting enzyme in fatty acid oxidation, thereby improving fatty acid metabolism and mitochondrial function.[13]
References
- 1. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 3. Carnitine-acylcarnitine translocase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Effect of carnitine on mitochondrial oxidation of palmitoylcarnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine | MDPI [mdpi.com]
- 7. Acetyl-L-carnitine treatment stimulates oxygen consumption and biosynthetic function in perfused liver of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Decanoylcarnitine in relation to medium-chain acyl-CoA dehydrogenase deficiency (MCADD)
Decanoylcarnitine in Medium-Chain Acyl-CoA Dehydrogenase Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inborn error of metabolism that impairs the mitochondrial β-oxidation of medium-chain fatty acids. This deficiency leads to the accumulation of specific acylcarnitines, with octanoylcarnitine (C8) being the primary biomarker. This compound (C10), a ten-carbon acylcarnitine, serves as a crucial secondary biomarker in the diagnosis and monitoring of MCADD. While less prominent than C8, the elevation of C10, and particularly its ratio relative to other acylcarnitines, is a key diagnostic indicator, especially in newborn screening programs utilizing tandem mass spectrometry. This technical guide provides an in-depth overview of the role of this compound in MCADD, including its biochemical basis, quantitative data from patient cohorts, detailed experimental protocols for its detection, and its clinical significance in disease management.
Biochemical Basis of this compound Accumulation in MCADD
Medium-chain acyl-CoA dehydrogenase (MCAD) is a mitochondrial enzyme that catalyzes the initial dehydrogenation step in the β-oxidation of fatty acids with chain lengths from 6 to 12 carbons, showing maximum activity towards octanoyl-CoA (C8-CoA).[1] In individuals with MCADD, pathogenic variants in the ACADM gene lead to reduced or absent MCAD enzyme activity.[1][2] This enzymatic block prevents the normal breakdown of medium-chain fatty acids, leading to the accumulation of upstream metabolites.
The primary substrate for MCAD is octanoyl-CoA, which, when not metabolized, is shunted away from β-oxidation and converted to octanoylcarnitine (C8) by carnitine acyltransferases. Similarly, other medium-chain acyl-CoAs, including decanoyl-CoA (C10-CoA), also accumulate and are subsequently esterified to carnitine, resulting in elevated levels of this compound (C10) in blood and other tissues.[3][4] The accumulation of these acylcarnitines is the biochemical hallmark of MCADD, detectable through acylcarnitine profiling.[5]
Quantitative Analysis of this compound and Related Metabolites
Newborn screening for MCADD is primarily performed using tandem mass spectrometry (MS/MS) to analyze the acylcarnitine profile in dried blood spots.[2][6] While octanoylcarnitine (C8) is the most prominent marker, this compound (C10) and other medium-chain acylcarnitines such as hexanoylcarnitine (C6) and decenoylcarnitine (C10:1) are also typically elevated.[3][7] The ratios of these metabolites, particularly the C8/C10 ratio, are critical for improving diagnostic accuracy and reducing false positives.[8][9][10]
Table 1: Acylcarnitine Concentrations in Newborns with MCADD vs. Healthy Controls
| Analyte | MCADD Patients (µmol/L) | Healthy Controls (µmol/L) | Reference(s) |
| This compound (C10) | Elevated, often >0.3 | ≤ 0.3 ± 0.1 | [6][10] |
| Octanoylcarnitine (C8) | Substantially elevated, ranging from >0.5 to 52.03 | ≤ 0.3 ± 0.1 | [1][6][8] |
| Hexanoylcarnitine (C6) | Elevated, up to 5.11 | ≤ 0.2 ± 0.1 | [6] |
| Decenoylcarnitine (C10:1) | Elevated | ≤ 0.2 ± 0.1 | [6] |
Table 2: Diagnostic Ratios of Acylcarnitines in MCADD
| Ratio | MCADD Patients | Healthy Controls/Carriers | Reference(s) |
| C8/C10 | Significantly elevated, often >5, with ranges from >7 in severe cases to <1.5 in milder forms | Typically <1.85 | [8][9][10] |
| C8/C2 (Acetylcarnitine) | Highly increased | Typically <0.02 | [9][10] |
Experimental Protocols
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This protocol outlines the analysis of acylcarnitines from dried blood spots (DBS), a standard method for newborn screening.[5][11]
Materials:
-
Dried blood spot collection cards
-
3 mm hole punch
-
96-well microtiter plates
-
Methanol (HPLC grade)
-
Deuterated internal standard mixture in methanol (commercially available)
-
n-Butanol
-
3N HCl in n-butanol or acetyl chloride
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Collection: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction: To each well, 100 µL of methanol containing a mixture of deuterated internal standards (e.g., [²H₃]acetylcarnitine, [²H₃]octanoylcarnitine) is added.
-
Incubation: The plate is sealed and agitated on a plate shaker for 30 minutes to extract the acylcarnitines.
-
Derivatization: The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen. 50 µL of 3N HCl in n-butanol is added to each well, and the plate is sealed and incubated at 65°C for 15 minutes to form butyl esters.
-
Final Preparation: The butanolic HCl is evaporated to dryness under nitrogen. The residue is reconstituted in a suitable solvent for MS/MS analysis.
-
MS/MS Analysis: The prepared samples are analyzed by flow-injection ESI-MS/MS. Acylcarnitines are detected in the positive ion mode by scanning for precursors of a common fragment ion (m/z 85). Quantification is achieved by comparing the signal intensity of each analyte to its corresponding deuterated internal standard.[11][12]
MCAD Enzyme Activity Assay
This assay measures the activity of the MCAD enzyme in patient-derived cells, such as cultured fibroblasts or lymphocytes.[1][3][13]
Materials:
-
Cultured skin fibroblasts or isolated peripheral blood mononuclear cells[14]
-
Cell lysis buffer
-
Substrate (e.g., octanoyl-CoA or phenylpropionyl-CoA)[1][15]
-
Electron transfer flavoprotein (ETF)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system[3]
-
Protein quantification assay kit (e.g., Bradford or BCA)
Procedure:
-
Cell Culture and Lysis: Patient and control fibroblasts are cultured to near confluence. Cells are harvested and lysed to release mitochondrial proteins. A similar procedure is followed for lymphocytes isolated from whole blood.[14]
-
Protein Quantification: The total protein concentration in the cell lysate is determined to normalize the enzyme activity.
-
Enzymatic Reaction: The cell lysate is incubated with the substrate (e.g., octanoyl-CoA) and ETF in a reaction buffer. The MCAD enzyme catalyzes the dehydrogenation of the substrate, transferring electrons to ETF.
-
Detection: The reduction of ETF is monitored spectrophotometrically as a decrease in absorbance at a specific wavelength. Alternatively, the reaction products can be separated and quantified by HPLC.[3]
-
Calculation of Activity: The rate of the reaction is calculated and expressed as a percentage of the activity measured in control cells. Individuals with MCADD typically exhibit less than 10% of normal MCAD enzyme activity.[1][3]
ACADM Gene Mutation Analysis
Genetic testing is used to confirm the diagnosis of MCADD by identifying pathogenic variants in the ACADM gene.[3][16]
Materials:
-
Genomic DNA extracted from peripheral blood or other patient samples
-
Polymerase Chain Reaction (PCR) reagents (primers flanking the ACADM exons, DNA polymerase, dNTPs)
-
Thermal cycler
-
DNA sequencing reagents and equipment (e.g., Sanger sequencing or Next-Generation Sequencing platform)[16][17]
-
Bioinformatics software for sequence analysis
Procedure:
-
DNA Extraction: Genomic DNA is isolated from the patient's blood sample.
-
PCR Amplification: The coding exons and intron-exon boundaries of the ACADM gene are amplified using PCR.
-
DNA Sequencing: The amplified PCR products are sequenced using either Sanger sequencing for targeted analysis or a Next-Generation Sequencing (NGS) panel that includes the ACADM gene.[16][17][18]
-
Sequence Analysis: The patient's DNA sequence is compared to the reference ACADM gene sequence to identify any variations.
-
Variant Interpretation: Identified variants are classified as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign based on established guidelines. The c.985A>G (p.Lys329Glu) mutation is the most common pathogenic variant in individuals of Northern European descent.[2][16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biochemical pathway affected in MCADD and the diagnostic workflow.
Caption: Biochemical pathway of this compound accumulation in MCADD.
Caption: Diagnostic workflow for MCADD.
Clinical Significance and Future Directions
The accurate measurement of this compound and its ratios to other acylcarnitines is indispensable for the early and accurate diagnosis of MCADD through newborn screening.[3][19] Early detection and initiation of treatment, which primarily involves the avoidance of fasting and a low-fat diet, can prevent life-threatening metabolic crises characterized by hypoketotic hypoglycemia, lethargy, and coma.[2][3][20]
For drug development professionals, understanding the nuances of acylcarnitine profiles in MCADD is crucial for several reasons. Firstly, it provides a set of quantitative biomarkers for assessing the efficacy of potential therapeutic interventions aimed at restoring or bypassing the deficient MCAD enzyme. Secondly, monitoring changes in this compound and other acylcarnitine levels can help in titrating drug dosage and evaluating patient response to treatment.
Future research may focus on the development of more sensitive and specific analytical methods for acylcarnitine profiling, as well as the identification of novel biomarkers that can better predict disease severity and long-term outcomes in individuals with MCADD. Furthermore, a deeper understanding of the pathophysiology of acylcarnitine accumulation may open new avenues for therapeutic strategies beyond dietary management.
Conclusion
This compound is a vital secondary biomarker in the diagnosis and management of MCADD. Its elevation, in conjunction with the primary marker octanoylcarnitine and their respective ratios, provides a robust biochemical signature for this disorder. The experimental protocols detailed in this guide for acylcarnitine profiling, enzyme activity assays, and genetic testing are the cornerstones of modern diagnostic strategies for MCADD. For researchers and drug development professionals, a thorough understanding of the role of this compound is essential for advancing our ability to diagnose, monitor, and treat this challenging metabolic disease.
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MCAD [gmdi.org]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. publications.aap.org [publications.aap.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Amsterdam UMC Locatie AMC - Medium-chain acyl-CoA dehydrogenase (MCAD) [amc.nl]
- 15. researchgate.net [researchgate.net]
- 16. providers2.genedx.com [providers2.genedx.com]
- 17. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: ACADM Sequencing | Greenwood Genetic Center [ggc.org]
- 18. ACADM Gene Sequencing (MCAD Deficiency) | Inborn Errors of Metabolism Diagnostic Testing Program [cincinnatichildrens.org]
- 19. Prevalence and Mutation Analysis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency Detected by Newborn Screening in Hefei, China | MDPI [mdpi.com]
- 20. dhhs.ne.gov [dhhs.ne.gov]
The Impact of Decanoylcarnitine on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoylcarnitine, a medium-chain acylcarnitine, is an intermediate in fatty acid metabolism primarily involved in the transport of fatty acids into the mitochondria for β-oxidation. Emerging evidence indicates that this compound also functions as a signaling molecule, modulating a variety of cellular pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on key signaling cascades, including the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, proinflammatory signaling, and pathways related to cancer progression. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of the affected pathways to support further research and drug development efforts.
Introduction
This compound (C10 carnitine) is an ester of carnitine and decanoic acid. Its canonical role is to facilitate the transport of decanoic acid across the inner mitochondrial membrane, a critical step in fatty acid β-oxidation and cellular energy production. However, fluctuations in the concentration of this compound and other acylcarnitines have been associated with various physiological and pathological states, suggesting a broader role in cellular regulation. This guide explores the direct and indirect effects of this compound on cellular signaling, highlighting its potential as a therapeutic target and a biomarker.
Core Signaling Pathways Modulated by this compound
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
This compound has been shown to stimulate the PPAR signaling pathway, with a pronounced effect on PPARα. This nuclear receptor is a key regulator of lipid metabolism. Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation. A primary target of this pathway is Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. By activating CPT1A expression, this compound enhances the breakdown of fatty acids, thereby improving mitochondrial function.[1] This is particularly relevant in conditions of mitochondrial dysfunction, such as in hepatocytes affected by the hepatitis B virus.[1]
Proinflammatory Signaling Pathways
Acylcarnitines, including those with medium-chain lengths similar to this compound, have been demonstrated to activate proinflammatory signaling pathways. While direct quantitative data for this compound is limited, studies on L-C14 carnitine provide a valuable proxy. These molecules can induce the expression of cyclooxygenase-2 (COX-2) and stimulate the secretion of proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Macrophage Inflammatory Protein 2 (MIP2, a murine analog of IL-8), and Monocyte Chemoattractant Protein-1 (MCP1).[2] This activation often occurs in a dose-dependent manner and can be initiated at concentrations as low as 5 µM.[2]
The underlying mechanism involves the activation of key signaling kinases, including c-Jun N-terminal Kinase (JNK) and Extracellular signal-Regulated Kinase (ERK).[2] The activation of these pathways can be dependent on the adaptor protein MyD88, a key component in Toll-like Receptor (TLR) signaling.[2] However, some effects of acylcarnitines appear to be independent of TLR2 and TLR4.[2]
Regulation of Cancer Cell Proliferation and Migration
Recent studies have highlighted the role of this compound in the progression of triple-negative breast cancer (TNBC). This compound has been shown to inhibit the proliferation and migration of TNBC cells.[3][4][5] A key molecular target in this process is Matrix Metalloproteinase-9 (MMP9).[3][4][5] MMP9 is a zinc-dependent endopeptidase that degrades the extracellular matrix, a critical step in cancer cell invasion and metastasis. This compound treatment leads to a notable reduction in MMP9 expression in TNBC cells.[3]
The inhibitory effect of this compound on cell migration is abolished by the overexpression of MMP9, confirming MMP9 as a critical downstream effector.[4][5]
Potential Interaction with mTORC1 Signaling
While direct evidence for this compound's effect on the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway is still emerging, studies on its precursor, decanoic acid, suggest a potential inhibitory role. Decanoic acid has been shown to decrease mTORC1 activity, as measured by the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a key downstream target of mTORC1.[6] This inhibition was observed to be independent of glucose and insulin signaling. Given that this compound is the carnitine ester of decanoic acid, it is plausible that it may exert similar effects on mTORC1 signaling, although further research is required to confirm this.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the effects of this compound and related acylcarnitines on cellular signaling pathways.
Table 1: Effect of Acylcarnitines on Proinflammatory Markers
| Acylcarnitine | Concentration (µM) | Target Cell | Marker | Change | Reference |
| L-C14 carnitine | 5 - 25 | RAW 264.7 | COX-2 | Dose-dependent increase | [2] |
| L-C14 carnitine | 5 - 25 | RAW 264.7 | TNFα | Dose-dependent increase | [2] |
| L-C14 carnitine | 5 - 25 | RAW 264.7 | MIP2 | Dose-dependent increase | [2] |
| L-C14 carnitine | 5 - 25 | RAW 264.7 | MCP1 | Dose-dependent increase | [2] |
Note: Data for L-C14 carnitine is presented as a proxy for medium-chain acylcarnitines like this compound.
Table 2: Effect of this compound on Gene Expression in TNBC Cells
| Treatment | Concentration (µM) | Target Cell | Gene | Relative Expression (vs. Vehicle) | Reference |
| This compound | 10 | 4T1 | Ki67 | Decreased | [7] |
| This compound | 10 | 4T1 | Pcna | Decreased | [7] |
| This compound | 10 | 4T1 | Cdh2 (N-cadherin) | Decreased | [7] |
| This compound | 10 | 4T1 | Vimentin | Decreased | [7] |
| This compound | 10 | 4T1 | Cdh1 (E-cadherin) | Increased | [7] |
| This compound | 10 | 4T1 | Zo-1 | Increased | [7] |
Table 3: Effect of Decanoic Acid on mTORC1 Signaling
| Treatment | Concentration (µM) | Target Tissue | Marker | Change | Reference |
| Decanoic Acid | 100 | Rat Hippocampal Slices | p-4E-BP1/T-4E-BP1 | Significant Decrease | [6] |
| Decanoic Acid | 300 | Rat Hippocampal Slices | p-4E-BP1/T-4E-BP1 | Significant Decrease | [6] |
Note: Data for decanoic acid is presented as an indicator of the potential effect of its carnitine ester, this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound on cellular signaling.
Cell Culture and Treatment
-
Cell Lines: Cell lines relevant to the signaling pathway of interest are used, such as RAW 264.7 murine macrophages for inflammation studies, or 4T1 and MDA-MB-231 for triple-negative breast cancer research.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: A stock solution of this compound is prepared (e.g., in DMSO or water) and diluted to the desired final concentrations in the cell culture medium. Cells are typically treated for a specified duration (e.g., 24-48 hours) before downstream analysis. A vehicle control (e.g., DMSO) is always included.
Western Blotting for Protein Expression and Phosphorylation
-
Sample Preparation: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-MMP9, anti-p-JNK, anti-CPT1A), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
RNA Sequencing (RNA-seq) for Gene Expression Profiling
-
RNA Extraction: Total RNA is isolated from this compound-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and integrity are assessed.
-
Library Preparation: mRNA is enriched from the total RNA, fragmented, and converted to cDNA. Sequencing adaptors are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are processed to remove low-quality reads and adaptors. The reads are then aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.
Cell Migration Assay (Transwell Assay)
-
Cell Seeding: Cells are seeded in the upper chamber of a Transwell insert (with a porous membrane) in serum-free medium containing this compound or vehicle.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubation: The plate is incubated to allow cells to migrate through the pores of the membrane towards the chemoattractant.
-
Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Conclusion and Future Directions
This compound is increasingly recognized as a bioactive molecule that influences key cellular signaling pathways. Its ability to activate PPARα signaling underscores its role in metabolic regulation and mitochondrial health. The modulation of proinflammatory pathways suggests its involvement in inflammatory processes. Furthermore, the discovery of its inhibitory effect on MMP9 expression and cancer cell migration opens new avenues for cancer research. The potential link to mTORC1 signaling warrants further investigation.
Future research should focus on elucidating the precise molecular mechanisms by which this compound interacts with these pathways. Quantitative studies are needed to establish dose-response relationships and to identify the full spectrum of downstream targets. Understanding the interplay between these signaling cascades will be crucial for developing novel therapeutic strategies that leverage the signaling properties of this compound.
References
- 1. This compound Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. This compound Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Investigating the Genetic Basis of Elevated Decanoylcarnitine Levels: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Elevated levels of decanoylcarnitine (C10) in biological fluids are a key biomarker for inborn errors of metabolism, primarily Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the genetic underpinnings of this biochemical phenotype, focusing on the role of the ACADM gene. It details the molecular basis of MCAD deficiency, genotype-phenotype correlations, and the experimental protocols essential for its diagnosis and study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.
Introduction: The Metabolic Significance of this compound
This compound is a medium-chain acylcarnitine, an esterified form of carnitine and capric acid (a 10-carbon fatty acid). Acylcarnitines are crucial for the transport of fatty acids across the inner mitochondrial membrane for subsequent beta-oxidation, a primary energy production pathway, especially during periods of fasting or metabolic stress. An accumulation of this compound, often alongside other medium-chain acylcarnitines, indicates a bottleneck in this pathway.
The most common and clinically significant cause of elevated this compound is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , an autosomal recessive inherited disorder.[1][2] MCAD deficiency is caused by pathogenic variants in the ACADM gene, which encodes the MCAD enzyme responsible for the initial dehydrogenation step of fatty acids with chain lengths from 6 to 12 carbons.[3] While octanoylcarnitine (C8) is the most prominent marker, lesser elevations of hexanoylcarnitine (C6), this compound (C10), and decenoylcarnitine (C10:1) are also characteristic.[1]
Genetic Basis: The ACADM Gene and Pathogenic Variants
MCAD deficiency is inherited in an autosomal recessive manner, meaning an affected individual must inherit a mutated allele from both parents.[4]
-
Gene: ACADM (Acyl-CoA Dehydrogenase, C-4 To C-12 Straight Chain)
-
Locus: Chromosome 1p31[2]
-
Function: The ACADM gene provides instructions for synthesizing the MCAD enzyme, which functions as a homotetramer in the mitochondrial matrix. It catalyzes the first step of beta-oxidation for medium-chain fatty acids.[3]
Over 80 mutations in the ACADM gene have been identified.[5] The most prevalent pathogenic variant, particularly in individuals of Northern European descent, is:
-
c.985A>G (p.Lys329Glu): This missense mutation is found in approximately 80% of clinically diagnosed patients and accounts for a significant portion of cases identified through newborn screening.[6][7] Individuals homozygous for this variant often exhibit a more severe biochemical phenotype.[5]
Another frequently identified variant, often associated with a milder biochemical profile, is:
-
c.199T>C (p.Tyr67His): This variant is associated with some residual MCAD enzyme activity.[8]
Quantitative Data: Genotype-Phenotype Correlations
While a strict genotype-phenotype correlation in MCAD deficiency is not always straightforward, as environmental factors and metabolic stress play a crucial role, certain trends are observable.[9] Newborn screening data has been instrumental in correlating ACADM genotypes with acylcarnitine profiles.
| Table 1: Acylcarnitine Levels in Newborns by ACADM Genotype (Data from Dried Blood Spots) | | :--- | :--- | :--- | :--- | :--- | | Genotype Group | Octanoylcarnitine (C8) (μmol/L) | This compound (C10) (μmol/L) | C8/C10 Ratio | C8/C2 Ratio | | c.985A>G Homozygotes | High (e.g., >5.0)[6] | Elevated | >7.0[6] | Significantly Elevated[5] | | c.985A>G / Other Severe Allele | Moderately to Highly Elevated | Elevated | Variable, often >5.0 | Elevated | | c.985A>G / c.199T>C Compound Heterozygotes | Mildly to Moderately Elevated | Mildly Elevated | <5.0[6] | Mildly Elevated[8] | | Normal Newborns (Controls) | <0.5[6] | Baseline | <1.8[5] | <0.02[5] |
Note: Values are illustrative ranges derived from multiple sources. C2 = Acetylcarnitine. Absolute concentrations can vary between laboratories and with the age of the infant at sample collection.[5]
Signaling Pathways and Experimental Workflows
Mitochondrial Fatty Acid Beta-Oxidation Pathway
The diagram below illustrates the central role of the MCAD enzyme in the beta-oxidation spiral. A deficiency in this enzyme leads to the upstream accumulation of medium-chain acyl-CoAs, which are subsequently esterified to carnitine and released into the circulation as C6, C8, and C10 acylcarnitines.
Caption: Mitochondrial beta-oxidation pathway highlighting the MCAD enzyme block.
Diagnostic and Experimental Workflow
The diagnosis of MCAD deficiency, and thus the investigation of elevated this compound, follows a multi-step process, typically initiated by newborn screening.
Caption: Diagnostic workflow for MCAD deficiency from screening to confirmation.
Logical Relationship: Genotype to Phenotype
The underlying genetic defect directly influences enzyme function, which in turn creates the observable biochemical phenotype. This logical flow is central to understanding the disease.
Caption: Logical flow from ACADM genotype to the biochemical phenotype.
Experimental Protocols
Protocol: Acylcarnitine Profiling from Dried Blood Spots (DBS) by Tandem Mass Spectrometry (MS/MS)
This protocol describes the quantitative analysis of acylcarnitines, including this compound, from DBS samples.
Materials:
-
Dried blood spot collection cards
-
3 mm hole punch
-
96-well microtiter plates
-
Methanol (HPLC grade) with a mixture of stable isotope-labeled internal standards (e.g., d3-C8, d3-C10 carnitines)
-
3N HCl in n-butanol (or acetyl chloride in n-butanol) for derivatization
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Punching: Punch a single 3 mm disk from the dried blood spot into a well of a 96-well plate.[10]
-
Extraction: Add 100 µL of the methanol/internal standard solution to each well.[10]
-
Elution: Seal the plate and agitate on a plate shaker for 30-60 minutes at room temperature to extract the acylcarnitines.[10]
-
Supernatant Transfer: Centrifuge the plate briefly and transfer the methanol supernatant to a new 96-well plate.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Butylation): Add 50-100 µL of 3N HCl in n-butanol to each well. Seal the plate and incubate at 60-65°C for 20-30 minutes. This step converts the acylcarnitines to their butyl esters, improving chromatographic and ionization efficiency.[10]
-
Final Drying: Evaporate the butanol reagent to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried residue in 75-100 µL of the mobile phase (e.g., 80:20 acetonitrile/water with 0.1% acetic acid).[11]
-
MS/MS Analysis: Analyze the samples by flow injection analysis or liquid chromatography coupled to the tandem mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Precursor ion scan of m/z 85. All acylcarnitine butyl esters produce a common fragment ion at m/z 85 upon collision-induced dissociation (CID). This allows for the simultaneous detection of all acylcarnitine species in the sample.[10] Alternatively, a Multiple Reaction Monitoring (MRM) method can be used for targeted quantification.[12]
-
-
Quantification: Calculate the concentration of each acylcarnitine by comparing the ion intensity ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
Protocol: ACADM Gene Sequencing
This protocol outlines the general steps for identifying pathogenic variants in the ACADM gene using Sanger sequencing. For higher throughput, Next-Generation Sequencing (NGS) panels are often employed.[2]
Materials:
-
Genomic DNA (gDNA) extracted from whole blood, saliva, or DBS.
-
PCR primers designed to flank each of the 12 coding exons and intron-exon boundaries of the ACADM gene.
-
Taq polymerase and PCR reaction buffer.
-
Thermocycler.
-
Exonuclease I and Shrimp Alkaline Phosphatase (SAP) for PCR cleanup.
-
Sanger sequencing reagents (e.g., BigDye™ Terminator).
-
Capillary electrophoresis-based genetic analyzer.
-
Sequence analysis software.
Procedure:
-
DNA Extraction: Extract gDNA from the patient sample using a commercial kit. The preferred sample is 3-4 ml of peripheral blood in an EDTA tube.
-
PCR Amplification: For each of the 12 exons, perform a separate PCR reaction.
-
Set up a reaction mix containing gDNA, forward and reverse primers for the target exon, Taq polymerase, dNTPs, and buffer.
-
Run the PCR in a thermocycler with optimized annealing temperatures and extension times for each primer pair.
-
-
PCR Product Verification: Run a small aliquot of each PCR product on an agarose gel to confirm successful amplification of a single band of the expected size.
-
PCR Cleanup: Treat the remaining PCR product with Exonuclease I (to remove unused primers) and SAP (to dephosphorylate unused dNTPs). Incubate and then heat-inactivate the enzymes.
-
Cycle Sequencing: Perform the sequencing reaction using the cleaned PCR product as a template, one of the original PCR primers, and fluorescently labeled dideoxynucleotide terminators.
-
Sequencing Product Cleanup: Purify the sequencing products to remove unincorporated dyes.
-
Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using a genetic analyzer. The instrument's laser excites the dyes, and a detector records the color and intensity of the fluorescence.
-
Data Analysis: The software generates a chromatogram (electropherogram). Align the patient's sequence to the ACADM reference sequence (e.g., NM_000016.5) to identify any single nucleotide variants, small insertions, or deletions.
Protocol: MCAD Enzyme Activity Assay in Fibroblasts
This protocol measures the specific activity of the MCAD enzyme in cultured patient fibroblasts, providing a functional confirmation of the genetic findings.
Materials:
-
Cultured skin fibroblasts from the patient and a healthy control.
-
Cell harvesting supplies (trypsin, PBS).
-
Sonicator or homogenizer.
-
Reaction buffer (e.g., potassium phosphate buffer).
-
Octanoyl-CoA (substrate).
-
Ferrocenium hexafluorophosphate (artificial electron acceptor).
-
LC-MS/MS system.
-
Protein quantification assay kit (e.g., BCA or Bradford).
Procedure:
-
Cell Culture and Harvest: Grow patient and control fibroblasts to near confluency. Harvest the cells by trypsinization, wash with PBS, and create a cell pellet.
-
Cell Lysis: Resuspend the cell pellet in a small volume of buffer and lyse the cells by sonication or homogenization on ice to release mitochondrial proteins.
-
Protein Quantification: Determine the total protein concentration of the cell lysate.
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine a specific amount of cell lysate protein (e.g., 50-100 µg) with the reaction buffer containing ferrocenium hexafluorophosphate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, octanoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding a strong acid like perchloric acid).
-
-
Product Measurement: The reaction product is octenoyl-CoA. Centrifuge the stopped reaction to pellet protein, and analyze the supernatant using an LC-MS/MS method optimized for the detection and quantification of octenoyl-CoA.
-
Calculate Specific Activity: Express the enzyme activity as nmol of product formed per minute per mg of protein. Compare the patient's residual activity to that of the healthy control. Patients with MCAD deficiency typically show less than 35% residual activity.
Conclusion
Elevated this compound is a strong indicator of a genetic defect in the mitochondrial beta-oxidation pathway, most commonly MCAD deficiency due to biallelic pathogenic variants in the ACADM gene. A comprehensive investigation requires a multi-faceted approach combining biochemical analysis, molecular genetic testing, and functional enzyme assays. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the pathophysiology of this disorder and for professionals in the pharmaceutical industry evaluating metabolic effects and potential mitochondrial toxicity of new chemical entities. Understanding the precise relationship between genotype and biochemical phenotype is critical for accurate diagnosis, prognosis, and the development of future therapeutic strategies.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. providers2.genedx.com [providers2.genedx.com]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.aap.org [publications.aap.org]
- 6. researchgate.net [researchgate.net]
- 7. Medium-Chain Acyl-CoA Dehydrogenase Deficiency: Evaluation of Genotype-Phenotype Correlation in Patients Detected by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular basis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency in compound heterozygous patients: is there correlation between genotype and phenotype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: ACADM Sequencing | Greenwood Genetic Center [ggc.org]
- 12. Development of a Tandem Mass Spectrometry Method for Rapid Measurement of Medium- and Very-Long-Chain Acyl-CoA Dehydrogenase Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Decanoylcarnitine in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decanoylcarnitine (C10), a medium-chain acylcarnitine, is a critical intermediate in the mitochondrial beta-oxidation of fatty acids. It is formed during the transfer of decanoyl-CoA into the mitochondrial matrix, a process facilitated by carnitine palmitoyltransferase II (CPT II). Accurate quantification of this compound in biological samples such as plasma, serum, and tissue is essential for the diagnosis and monitoring of inherited metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Furthermore, profiling acylcarnitines is increasingly utilized in metabolic research to understand disease pathophysiology and in drug development to assess potential mitochondrial toxicity.[1][2] This application note provides a detailed protocol for the robust and sensitive quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using reversed-phase liquid chromatography. The detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (IS) ensures high accuracy and precision. Acylcarnitines are ionized using electrospray ionization (ESI) in the positive ion mode.[2] The precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole for quantification. A common characteristic fragment for acylcarnitines is the product ion at m/z 85, which results from the neutral loss of the acyl chain and trimethylamine.[1][3]
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the LC-MS/MS analysis of this compound. These values are compiled from various validated methods and serve as a general guideline.[4][5]
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 200 ng/mL | [4][5] |
| Correlation Coefficient (r²) | > 0.994 | [4][5] |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL | [4][5] |
| Accuracy | 85 - 115% | [1][6] |
| Precision (%CV) | < 15% | [1][6] |
| Recovery | > 88% | [4][5] |
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (Analytical Standard)
-
This compound-(N-methyl-d3) hydrochloride (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Biological matrix (e.g., human plasma, rat plasma)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its internal standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the internal standard primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological sample (plasma, serum, or tissue homogenate) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical instrument conditions. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 316.3 | 85.1 | 25 |
| This compound-d3 (IS) | 319.3 | 85.1 | 25 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cris.vtt.fi [cris.vtt.fi]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Decanoylcarnitine (C10) Extraction from Dried Blood Spots for LC-MS/MS Analysis
Application Note
Introduction
Decanoylcarnitine (C10) is a medium-chain acylcarnitine that serves as a crucial biomarker for inborn errors of metabolism, specifically medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Analysis of this compound in dried blood spots (DBS) is a standard component of newborn screening programs.[1] This application note provides a detailed protocol for the extraction of this compound from DBS samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of DBS offers a minimally invasive method for sample collection, transport, and storage.
Principle
This protocol outlines the extraction of this compound from a small punch of a dried blood spot using an organic solvent containing a stable isotope-labeled internal standard. The internal standard is essential for accurate quantification by correcting for any analyte loss during sample preparation and for variations in mass spectrometer response.[2] The extraction is followed by centrifugation to separate the supernatant containing the analyte of interest from the solid filter paper matrix. The resulting extract can be analyzed directly or after a drying and reconstitution step. Some methods also include a derivatization step to enhance the sensitivity of the analysis.[2][3]
Materials and Reagents
-
Dried blood spot collection cards (e.g., Whatman 903)
-
Manual or automated DBS puncher (e.g., 1/8 inch or 3.2 mm)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microplate shaker (optional)
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional)
-
This compound analytical standard
-
This compound stable isotope-labeled internal standard (e.g., C10-Carnitine-D3)
-
For derivatization (optional):
-
Butanolic-HCl
-
Experimental Protocol
Sample Preparation
-
From a dried blood spot card, punch a 1/8 inch or 3.2 mm disc into a clean 1.5 mL microcentrifuge tube.[2] A blank paper disc from an unused part of the DBS card should be processed in parallel as a negative control.
-
Prepare an extraction solution consisting of an organic solvent (e.g., methanol or an 85:15 acetonitrile:water mixture) containing the stable isotope-labeled internal standard for this compound (e.g., C10-Carnitine-D3).[2][4] The concentration of the internal standard should be optimized based on the expected endogenous levels of this compound.
Extraction
-
To each microcentrifuge tube containing a DBS punch, add a defined volume (e.g., 100-200 µL) of the extraction solution.[2][4]
-
Vortex the tubes for a short period (e.g., 20 seconds) to ensure the disc is fully submerged.
-
Incubate the samples at room temperature for a specified time (e.g., 20-30 minutes) with gentle shaking on a microplate shaker or rocker.[2][4]
Supernatant Collection
-
Following incubation, centrifuge the tubes at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the filter paper disc and any precipitated proteins.[4]
-
Carefully transfer the supernatant (e.g., 95-150 µL) to a clean microcentrifuge tube or a well of a 96-well plate.[2][4]
(Optional) Derivatization
For enhanced sensitivity, particularly for certain MS/MS systems, a derivatization step can be performed.[2][3]
-
Dry the supernatant under a stream of nitrogen.[2]
-
Add butanolic-HCl and incubate to form butyl esters.
-
Dry the sample again under nitrogen.
-
Reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
If not performing derivatization, the collected supernatant can be directly injected into the LC-MS/MS system.[4]
-
If the sample was dried, reconstitute the residue in a suitable solvent (e.g., 80:20 methanol:water) before injection.[3]
-
Analyze the samples using a validated LC-MS/MS method with appropriate precursor and product ion transitions for both this compound and its internal standard.
Data Presentation
Quantitative data from validation studies are summarized in the tables below. These values represent typical performance characteristics for the analysis of acylcarnitines from DBS.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Recovery | >60% | [5] |
| Precision (CV%) | 0.8 - 8.8% | [6] |
Table 2: Limits of Detection and Quantification
| Parameter | Typical Range (µM) | Reference |
| Limit of Detection (LOD) | 0.002 - 0.063 | [6] |
| Limit of Quantification (LOQ) | 0.004 - 0.357 | [6] |
Visualizations
Caption: Experimental workflow for this compound extraction from dried blood spots.
Caption: Logical relationship of the this compound extraction and analysis protocol.
References
- 1. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. it.restek.com [it.restek.com]
- 5. Extraction and analysis of carnitine and acylcarnitines by electrospray ionization tandem mass spectrometry directly from dried blood and plasma spots using a novel autosampler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Measurement of Decanoylcarnitine using a Stable Isotope Dilution Method by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decanoylcarnitine (C10) is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of carnitine and decanoic acid, a medium-chain fatty acid. The primary function of acylcarnitines is to facilitate the transport of fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] The quantification of this compound and other acylcarnitines in biological matrices is essential for the diagnosis and monitoring of inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2][3] Furthermore, alterations in acylcarnitine profiles have been implicated in various other conditions, including cardiovascular diseases and metabolic syndrome.[4][5]
This application note provides a detailed protocol for the accurate and precise quantification of this compound in plasma or serum using a stable isotope dilution method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (e.g., d3-decanoylcarnitine) ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[6][7]
Principle of the Method
The stable isotope dilution method relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte (internal standard, IS) to the sample at the beginning of the sample preparation process. The IS is chemically identical to the analyte but has a different mass due to the isotopic enrichment. Both the analyte and the IS are co-extracted, derivatized (if necessary), and analyzed by LC-MS/MS. The analyte is quantified by comparing the peak area ratio of the analyte to the IS with a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS. This approach effectively compensates for any analyte loss during sample processing and variations in ionization efficiency in the mass spectrometer.
Materials and Reagents
-
This compound hydrochloride (Analyte)
-
d3-Decanoylcarnitine hydrochloride (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
Human plasma/serum (for calibration standards and quality controls)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer with ESI source)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve d3-decanoylcarnitine hydrochloride in methanol.
-
Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare a series of working solutions at concentrations ranging from 0.1 µM to 100 µM.
-
Internal Standard Working Solution (5 µM): Dilute the internal standard stock solution with methanol.
Sample Preparation (Protein Precipitation and Butylation)
This protocol is adapted from established methods for acylcarnitine analysis.[2][3][4]
-
Sample Aliquoting: Pipette 50 µL of plasma/serum, calibration standards, or quality control samples into microcentrifuge tubes.
-
Addition of Internal Standard: Add 10 µL of the 5 µM internal standard working solution to each tube.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Butylation (Derivatization): Add 50 µL of 3N butanolic-HCl (prepared by slowly adding acetyl chloride to n-butanol) to each dried sample. Incubate at 65°C for 15 minutes. This step converts the carboxyl group of the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.
-
Final Evaporation: Evaporate the samples to dryness again under nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for individual instruments.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (butylated): Precursor ion (Q1) m/z 358.3 → Product ion (Q3) m/z 85.1
-
d3-Decanoylcarnitine (butylated): Precursor ion (Q1) m/z 361.3 → Product ion (Q3) m/z 85.1 (Note: The precursor ion mass corresponds to the [M+H]+ of the butylated form. The product ion at m/z 85 is a characteristic fragment of carnitine and its esters.)
-
-
Key MS Parameters:
-
Ion Spray Voltage: ~5500 V
-
Temperature: ~500°C
-
Collision Gas: Nitrogen
-
Curtain Gas: ~30 psi
-
Ion Source Gas 1: ~50 psi
-
Ion Source Gas 2: ~50 psi (Note: These parameters should be optimized for the specific instrument used.)
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both this compound and its internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte in the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Data
The following tables summarize typical performance characteristics of a stable isotope dilution LC-MS/MS method for acylcarnitine analysis, which would be applicable to this compound.
Table 1: Linearity and Range
| Analyte | Calibration Range (µM) | Correlation Coefficient (r²) |
| This compound | 0.1 - 50 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 0.5 | < 10 | < 15 | 90 - 110 |
| Medium QC | 5 | < 10 | < 15 | 90 - 110 |
| High QC | 40 | < 10 | < 15 | 90 - 110 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (µM) |
| LOD | ~0.02 |
| LOQ | ~0.1 |
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Role of this compound in fatty acid metabolism.
Conclusion
The stable isotope dilution LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of this compound in biological matrices. The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers and clinicians in the fields of metabolic disease research, clinical diagnostics, and drug development. The method's high throughput and accuracy make it well-suited for both routine clinical testing and large-scale research studies.
References
- 1. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of stable isotopic enrichment and concentration of long-chain fatty acyl-carnitines in tissue by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Decanoylcarnitine in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of decanoylcarnitine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a medium-chain acylcarnitine, is a critical biomarker for inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Accurate quantification is essential for clinical diagnosis and monitoring therapeutic interventions. The described protocol employs a stable isotope dilution method, with sample cleanup via solid-phase extraction and subsequent derivatization of this compound to its volatile acyloxylactone form, enabling precise and reliable GC-MS analysis.
Introduction
Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, facilitating the transport of acyl groups into the mitochondria for β-oxidation. This compound is a C10 acylcarnitine and is classified as a medium-chain acylcarnitine. Elevated levels of this compound in biological fluids are indicative of metabolic disorders such as MCAD deficiency.[1][2]
Gas chromatography-mass spectrometry is a powerful analytical technique for the quantification of various metabolites. However, due to the zwitterionic nature and low volatility of acylcarnitines, direct GC-MS analysis is not feasible.[3] Therefore, a derivatization step is necessary to convert these non-volatile compounds into thermally stable and volatile derivatives suitable for GC analysis.[3] This protocol outlines a method involving the transformation of acylcarnitines into their corresponding acyloxylactones.[1][2] This method, coupled with stable isotope dilution and chemical ionization mass spectrometry, provides high sensitivity and accuracy for the quantification of this compound in plasma samples.[1][2]
Experimental Protocol
Materials and Reagents
-
This compound standard
-
This compound stable isotope-labeled internal standard (e.g., d3-decanoylcarnitine)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Barium chloride solution
-
Solid-phase extraction (SPE) columns (Cation exchange)
-
Derivatization reagents for acyloxylactone formation
-
Isobutane (reactant gas for CI-MS)
Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA- or heparin-containing tubes. Centrifuge to separate plasma.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of the stable isotope-labeled internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
Derivatization: Transformation to Acyloxylactone
-
Evaporation: Dry the eluted acylcarnitine fraction under a stream of nitrogen.
-
Reaction: Reconstitute the dried residue in the appropriate derivatization reagents to facilitate the transformation of this compound into its acyloxylactone derivative. This cyclization reaction makes the molecule suitable for GC-MS analysis.[1][2]
-
Extraction: After the reaction is complete, extract the acyloxylactone derivative into an organic solvent suitable for GC-MS injection.
-
Final Preparation: Evaporate the organic solvent and reconstitute the sample in a small volume of solvent for injection into the GC-MS system.
GC-MS Analysis
The analysis is performed on a GC-MS system operating in the chemical ionization (CI) mode.
-
Gas Chromatograph (GC) Parameters:
-
Column: Capillary column suitable for the separation of derivatized medium-chain organic compounds.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a suitable temperature to separate the solvent and analyte, followed by a temperature ramp to elute the this compound acyloxylactone.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Parameters:
Quantitative Data
For accurate quantification, a calibration curve is constructed using known concentrations of this compound standard, processed and analyzed under the same conditions as the plasma samples. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The selected monitoring of a common ion at m/z+ and the protonated molecular ion of the derivative allows for selective and sensitive detection.[1][2]
| Analyte | Derivative | Expected Retention Time (min) | Monitored Ions (m/z) | Ion Type |
| This compound | Acyloxylactone | To be determined experimentally | [M+H]+ of derivative | Protonated Molecular Ion |
| This compound | Acyloxylactone | To be determined experimentally | 85 | Common Fragment Ion[1][2] |
| d3-Decanoylcarnitine (IS) | Acyloxylactone | To be determined experimentally | [M+H]+ of derivative | Protonated Molecular Ion |
| d3-Decanoylcarnitine (IS) | Acyloxylactone | To be determined experimentally | 88 | Common Fragment Ion |
Note: The exact m/z of the protonated molecular ion will depend on the specific acyloxylactone derivative formed. The retention time is dependent on the specific GC column and temperature program used and must be determined empirically.
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway Diagram
This compound is not part of a signaling pathway but is an intermediate in a metabolic pathway. The following diagram illustrates the role of carnitine in fatty acid transport, the process that is impaired in disorders where this compound accumulates.
Caption: Role of carnitine in mitochondrial fatty acid transport.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation involving solid-phase extraction effectively cleans up the sample, and the derivatization to the acyloxylactone form allows for excellent chromatographic performance and mass spectrometric detection. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the analysis of this important biomarker.
References
- 1. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Decanoylcarnitine as an Internal Standard in Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and precise quantification of endogenous metabolites is crucial for understanding complex biological systems, discovering biomarkers, and advancing drug development. The analysis of acylcarnitines, intermediates of fatty acid and amino acid metabolism, provides a valuable window into cellular energy homeostasis and metabolic disorders. However, analytical variability arising from sample preparation, matrix effects in mass spectrometry, and instrument fluctuations can compromise data quality. The use of stable isotope-labeled internal standards is a gold standard technique to mitigate these issues.
Decanoylcarnitine (C10), a medium-chain acylcarnitine, and its deuterated analog, decanoyl-L-carnitine-d3, serve as an effective internal standard for the quantification of a range of acylcarnitines in biological matrices.[1] Its chemical properties are nearly identical to its endogenous, non-labeled counterpart, allowing it to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer. By adding a known amount of deuterated this compound to a sample at the beginning of the workflow, it acts as a reliable reference to correct for analyte loss during extraction and to normalize for variations in instrument response. This stable isotope dilution mass spectrometry (IDMS) approach ensures high accuracy and precision in quantitative metabolomics studies.[2]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in metabolomics workflows, focusing on sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Principle of Internal Standard Correction
The fundamental principle of using a stable isotope-labeled internal standard like this compound-d3 is to provide a reference compound that behaves identically to the analyte of interest throughout the analytical process. By calculating the ratio of the signal from the endogenous analyte to the signal from the internal standard, variations introduced during sample handling and analysis can be effectively normalized. This ratiometric approach significantly improves the accuracy and reproducibility of quantitative measurements.
Acylcarnitine Metabolism Overview
Acylcarnitines are formed from the esterification of L-carnitine with fatty acids. This process is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP. Medium-chain acylcarnitines like this compound are key intermediates in this pathway. Dysregulation of acylcarnitine metabolism is associated with various inherited metabolic disorders and complex diseases.[3][4]
Quantitative Data Summary
The use of this compound as an internal standard has been validated in numerous studies for the quantification of various acylcarnitines in different biological matrices. The following table summarizes typical quantitative performance data from a validated bioanalytical method for acylcarnitine analysis in urine.[5]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Bias (%) |
| Propionyl-L-carnitine (C3) | 7.5–100 | 7.5 | - |
| Butyryl-L-carnitine (C4) | 3–40 | 3 | - |
| Valeryl-L-carnitine (C5) | 3–40 | 3 | - |
| Isovaleryl-L-carnitine (isoC5) | 3–40 | 3 | - |
| Hexanoyl-L-carnitine (C6) | 3–40 | 3 | - |
| Octanoyl-L-carnitine (C8) | 1.5–20 | 1.5 | - |
| Decanoyl-L-carnitine (C10) | 2–20 | 2 | -1.7 |
| Dodecanoyl-L-carnitine (C12) | 4–40 | 4 | +14.7 |
LLOQ: Lower Limit of Quantification
The correlation coefficients (r²) for the standard curves of these analytes were consistently between 0.988 and 0.999, demonstrating excellent linearity.[5]
Experimental Protocols
Preparation of Internal Standard Stock and Working Solutions
Materials:
-
Decanoyl-L-carnitine-d3 (or other suitable deuterated acylcarnitine)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Protocol:
-
Internal Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a precise amount of decanoyl-L-carnitine-d3 powder.
-
Dissolve the powder in 50% methanol to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
-
-
Internal Standard Working Solution I:
-
Combine the stock solution with other deuterated acylcarnitine stock solutions if creating a mix.
-
Dilute the stock solution(s) in a solution of 50/50 acetonitrile/water with 0.3% formic acid to a suitable intermediate concentration.[6]
-
-
Internal Standard Working Solution II (for spiking samples):
-
Dilute the Internal Standard Working Solution I 1:10 in 50/50 acetonitrile/0.3% formic acid.[6] The final concentration should be optimized based on the expected endogenous levels of the analytes and instrument sensitivity.
-
Sample Preparation Protocol for Plasma/Serum
Materials:
-
Plasma or serum samples
-
Internal Standard Working Solution II
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
Protocol:
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the Internal Standard Working Solution II to each sample.[6]
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[7]
-
Vortex vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Vortex to dissolve the pellet and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for injection.
LC-MS/MS Analysis Protocol
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used for acylcarnitine analysis.[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A gradient elution is typically employed to separate the acylcarnitines based on their chain length and polarity. An example gradient could be:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM). The precursor ion for all acylcarnitines is the protonated molecule [M+H]⁺. A common product ion at m/z 85, corresponding to the carnitine backbone, is used for detection.[8]
-
MRM Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
This compound-d3 (IS): Precursor ion (Q1) -> Product ion (Q3)
-
Set up specific MRM transitions for all target acylcarnitines and their corresponding internal standards.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Conclusion
The use of this compound-d3 as an internal standard is a robust and reliable approach for the accurate quantification of acylcarnitines in metabolomics research. By incorporating this internal standard into the analytical workflow, researchers can effectively correct for experimental variability, leading to high-quality, reproducible data. The detailed protocols provided herein offer a solid foundation for implementing this methodology in studies aimed at investigating metabolic pathways, identifying disease biomarkers, and supporting drug development programs.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. restek.com [restek.com]
- 8. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Measuring Decanoylcarnitine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction Decanoylcarnitine (C10) is a medium-chain acylcarnitine, a molecule essential for cellular energy metabolism.[1] Its primary function is to transport ten-carbon fatty acids (decanoic acid) across the inner mitochondrial membrane, a critical step for their subsequent breakdown.[2][3] Inside the mitochondria, this compound is converted back to decanoyl-CoA, which then enters the β-oxidation spiral. This process is catalyzed by a series of enzymes, with Carnitine Palmitoyltransferase II (CPT2) facilitating its entry into the matrix and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) performing the first, rate-limiting step of its oxidation.[3][4][5][6]
Measuring the rate of this compound metabolism is crucial for studying various physiological and pathological states. Deficiencies in enzymes like MCAD are well-known inherited metabolic disorders.[6] Furthermore, alterations in medium-chain fatty acid oxidation have been implicated in a range of conditions, including nonalcoholic fatty liver disease (NAFLD), cardiovascular diseases, and cancer.[7] This document provides detailed protocols for two robust cell-based methods to quantify this compound metabolism: Real-Time Metabolic Analysis using Seahorse XF technology and Stable Isotope Tracing with Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Real-Time Fatty Acid Oxidation (FAO) Analysis using Seahorse XF Technology
1.1 Principle of the Assay This method measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time. By providing cells with this compound as the primary fuel source in a substrate-limited medium, the resulting OCR is directly proportional to the rate of its oxidation. The Agilent Seahorse XF Analyzer performs sequential injections of metabolic inhibitors to dissect different components of mitochondrial respiration, revealing the cell's capacity to metabolize this specific medium-chain acylcarnitine.[8][9]
1.2 Experimental Workflow The overall workflow involves cell seeding, substrate deprivation to deplete endogenous energy stores, incubation with this compound, and a sequential inhibitor injection assay on the Seahorse XF instrument.
Caption: Seahorse XF workflow for measuring this compound oxidation.
1.3 Materials and Reagents
| Item | Vendor Example | Purpose |
| Instrumentation | ||
| Seahorse XF Analyzer | Agilent Technologies | Real-time measurement of cellular oxygen consumption rate (OCR). |
| Consumables | ||
| XF Cell Culture Microplate | Agilent Technologies | Specialised plate for cell culture and analysis. |
| XF Sensor Cartridge | Agilent Technologies | Contains sensors for O2 and pH measurement. |
| Reagents | ||
| This compound HCl | Sigma-Aldrich | Primary metabolic substrate for the assay. |
| L-Carnitine HCl | Sigma-Aldrich | Required cofactor for fatty acid transport.[10] |
| Seahorse XF Base Medium | Agilent Technologies | Unbuffered medium for assay, supplemented on the day of use. |
| Glucose, Pyruvate, Glutamine | Sigma-Aldrich | Used for media supplementation. |
| Mito Stress Test Kit | Agilent Technologies | Contains metabolic inhibitors for profiling mitochondrial function. |
| Oligomycin | (in kit) | ATP synthase (Complex V) inhibitor. |
| FCCP | (in kit) | Mitochondrial uncoupling agent. |
| Rotenone & Antimycin A | (in kit) | Complex I and Complex III inhibitors, respectively. |
| BSA (Fatty Acid-Free) | Sigma-Aldrich | Carrier protein if using decanoic acid instead of this compound. |
1.4 Detailed Experimental Protocol
Day 1: Cell Seeding
-
Seed cells in an XF Cell Culture Microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight in a standard CO₂ incubator at 37°C. Note: Cell density is critical and must be optimized to ensure OCR values fall within the instrument's optimal range.
Day 2: Assay Setup and Execution
-
Sensor Cartridge Hydration: Hydrate an XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well and placing it in a non-CO₂ incubator at 37°C overnight.
-
Substrate Depletion (Optional but Recommended): About 4-24 hours before the assay, replace the growth medium with a substrate-limited medium (e.g., base medium with minimal glucose and serum) to deplete endogenous energy stores.[11]
-
Prepare FAO Assay Medium: On the day of the assay, warm Seahorse XF Base Medium to 37°C. Supplement with 0.5 mM L-Carnitine, 2.5 mM Glucose, and 0.5 mM Pyruvate. Adjust pH to 7.4. Note: Glucose is kept low to encourage fatty acid oxidation.
-
Prepare Substrate: Prepare a stock solution of this compound. The final concentration in the well should be optimized (typically 10-100 µM).
-
Prepare Inhibitor Plate: Load the hydrated sensor cartridge ports with the metabolic inhibitors. A typical loading for a Mito Stress Test is:
-
Port A: Oligomycin (e.g., 1.5 µM final concentration)
-
Port B: FCCP (e.g., 1.0 µM final concentration)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
-
-
Initiate Assay: a. Remove the cell plate from the incubator. Wash cells once with the prepared FAO Assay Medium. b. Add the FAO Assay Medium containing the final concentration of this compound to each well. c. Place the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.[11] d. Load the cell plate and the inhibitor-loaded sensor cartridge into the Seahorse XF Analyzer and start the run.
1.5 Data Analysis and Interpretation
| Parameter | Calculation | Interpretation in the Context of this compound Metabolism |
| Basal Respiration | (Last rate before first injection) - (Non-Mitochondrial Respiration) | The baseline OCR fueled primarily by this compound oxidation. |
| ATP-Linked Respiration | (Last rate before Oligomycin) - (Minimum rate after Oligomycin) | Portion of basal respiration used for ATP production from the substrate. |
| Maximal Respiration | (Maximum rate after FCCP) - (Non-Mitochondrial Respiration) | The maximum respiratory capacity the cell can achieve using the substrate. |
| Spare Capacity | (Maximal Respiration) - (Basal Respiration) | Cell's ability to respond to increased energy demand using the substrate. |
| Non-Mito. Respiration | Minimum rate after Rotenone/Antimycin A | Oxygen consumption from sources other than mitochondrial respiration. |
Protocol 2: Stable Isotope Tracing using LC-MS/MS
2.1 Principle of the Assay This powerful technique provides a direct measure of metabolic flux by tracking the fate of isotopically labeled atoms through a metabolic pathway.[12] Cells are incubated with a stable isotope-labeled version of this compound (e.g., containing ¹³C or Deuterium). After incubation, cellular metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By measuring the mass increase in downstream metabolites (e.g., acetyl-CoA, TCA cycle intermediates), one can quantify the contribution of this compound to these metabolic pools, providing a precise rate of its catabolism.[13][14]
2.2 Metabolic Pathway and Isotope Tracing
Caption: Metabolism of labeled this compound via β-oxidation.
2.3 Experimental Workflow
Caption: Workflow for stable isotope tracing of this compound.
2.4 Materials and Reagents
| Item | Vendor Example | Purpose |
| Labeled Substrate | Cambridge Isotope Labs | |
| ¹³C₁₀-Decanoylcarnitine or d₃-Decanoylcarnitine | (Custom or Stock) | The tracer molecule to follow through the metabolic pathway. |
| Instrumentation | ||
| LC-MS/MS System | Sciex, Thermo, Agilent | High-resolution mass spectrometer for metabolite detection. |
| Reagents & Solvents | ||
| Cell Culture Media & Supplies | Standard suppliers | For growing cells. |
| Methanol (LC-MS Grade) | Fisher Scientific | For quenching metabolism and extracting metabolites. |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | Mobile phase for liquid chromatography. |
| Ammonium Acetate/Formate | Sigma-Aldrich | Mobile phase additive for chromatography. |
| Water (LC-MS Grade) | Fisher Scientific | Mobile phase for liquid chromatography. |
2.5 Detailed Experimental Protocol
-
Cell Culture: Grow cells in 6-well or 12-well plates to ~80-90% confluency.
-
Labeling Experiment: a. Prepare labeling medium by supplementing normal growth medium with the desired concentration of isotope-labeled this compound (e.g., 50 µM). b. Aspirate the standard medium from the cells and wash once with warm PBS. c. Add the pre-warmed labeling medium to the cells. Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours) in a standard CO₂ incubator.
-
Metabolite Extraction: a. To quench metabolism, place the culture plate on dry ice. Aspirate the medium quickly. b. Immediately add 1 mL of ice-cold 80% methanol to each well of a 6-well plate. c. Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously and centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris. e. Transfer the supernatant (containing the polar metabolites) to a new tube. f. Dry the metabolite extract completely using a vacuum concentrator (SpeedVac).
-
LC-MS/MS Analysis: a. Reconstitute the dried metabolite pellet in an appropriate volume (e.g., 50 µL) of a suitable solvent (e.g., 50:50 methanol:water). b. Inject the sample onto an LC-MS/MS system. Separation is often achieved using a HILIC column for polar metabolites. c. The mass spectrometer is set to detect the expected masses of downstream metabolites (e.g., citrate) and their heavier, isotope-labeled versions (isotopologues).
2.6 Data Analysis and Interpretation
| Data Output | Analysis Method | Interpretation |
| Mass Isotopologue Distribution (MID) | Measure the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite. | Reveals the pattern of label incorporation. For this compound, β-oxidation yields acetyl-CoA (M+2 if ¹³C₂-acetyl-CoA), which enters the TCA cycle. |
| Fractional Contribution (FC) | Calculate the percentage of a metabolite pool that is labeled from the tracer. | Quantifies the reliance of a specific metabolic pathway (e.g., TCA cycle) on this compound as a fuel source. |
| Metabolic Flux | Use metabolic flux analysis (MFA) software with MID data. | Provides a quantitative rate (flux) of the reactions involved in this compound metabolism. |
Example Data Table (Hypothetical)
| Condition | Metabolite | Fractional Contribution from ¹³C₁₀-Decanoylcarnitine (at 4h) |
| Control Cells | Citrate | 15.2% ± 1.8% |
| MCAD Knockdown | Citrate | 1.5% ± 0.5% |
| CPT2 Inhibited | Citrate | 0.8% ± 0.3% |
This table illustrates how genetic (MCAD knockdown) or pharmacological (CPT2 inhibition) disruption of the pathway leads to a significantly lower contribution of this compound to the citrate pool, indicating impaired metabolism.
References
- 1. Acylcarnitine assay | 432 [shop.biocrates.com]
- 2. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Carnitine Palmitoyl Transferase 2 in the Progression of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 7. Mitochondrial carnitine palmitoyltransferase-II dysfunction: A possible novel mechanism for nonalcoholic fatty liver disease in hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bevital.no [bevital.no]
Application Notes and Protocols for the Synthesis of Isotopically Labeled Decanoylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled decanoylcarnitine serves as an indispensable internal standard for mass spectrometry-based quantitative analysis in various research and clinical applications. Its use is critical in metabolic studies, particularly in the investigation of fatty acid oxidation disorders, and in pharmacokinetic studies for drug development. This document provides detailed protocols for the synthesis of deuterium-labeled ([D₃]) and carbon-13-labeled ([¹³C₁₀]) this compound, along with relevant data and pathway information.
This compound is a medium-chain acylcarnitine that plays a crucial role in the transport of decanoic acid into the mitochondrial matrix for β-oxidation. The carnitine shuttle system, responsible for this transport, is a key metabolic pathway for energy production from fatty acids.
Signaling and Metabolic Pathways
The primary pathway involving this compound is the carnitine shuttle, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane. This compound is formed on the outer mitochondrial membrane and transported into the matrix, where it is converted back to decanoyl-CoA for entry into the β-oxidation spiral.
Caption: Carnitine shuttle and fatty acid β-oxidation pathway.
Experimental Protocols
Synthesis of [D₃]-Decanoylcarnitine
This protocol describes the synthesis of this compound with a deuterium label on the N-methyl groups of the carnitine moiety. The synthesis involves two main stages: the synthesis of [D₃]-L-carnitine and its subsequent esterification with decanoyl chloride.
Part 1: Synthesis of [D₃]-L-Carnitine Hydrochloride
This procedure is adapted from a patented method for the synthesis of isotopically labeled L-carnitine.
Materials:
-
L-Carnitine
-
2-Hydroxyethylamine
-
Hydrochloric acid (HCl)
-
Iodomethane-D₃ (CD₃I)
-
Dimethylformamide (DMF)
-
Isopropanol
-
Acetone
Procedure:
-
Demethylation of L-Carnitine:
-
In a round-bottom flask, dissolve L-carnitine (e.g., 10 g) in 2-hydroxyethylamine (e.g., 40 mL).
-
Heat the reaction mixture to 180°C and maintain for 4 hours.
-
After the reaction, remove the 2-hydroxyethylamine under reduced pressure to obtain the crude demethylated L-carnitine intermediate.
-
-
Hydrolysis to Demethylated L-Carnitine Hydrochloride:
-
Dissolve the crude intermediate in a 6M HCl solution.
-
Heat the solution to reflux for 6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude demethylated L-carnitine hydrochloride.
-
-
Methylation with Iodomethane-D₃:
-
Dissolve the crude demethylated L-carnitine hydrochloride in DMF.
-
Slowly add iodomethane-D₃ dropwise to the solution at room temperature.
-
Stir the reaction mixture at 40°C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Purification of [D₃]-L-Carnitine Hydrochloride:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding a mixture of isopropanol and acetone.
-
Filter the precipitate, wash with acetone, and dry under vacuum to yield [D₃]-L-carnitine hydrochloride.
-
Part 2: Esterification of [D₃]-L-Carnitine with Decanoyl Chloride
Materials:
-
[D₃]-L-Carnitine hydrochloride (from Part 1)
-
Decanoyl chloride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend [D₃]-L-carnitine hydrochloride (e.g., 1 equivalent) in anhydrous DCM.
-
Add trifluoroacetic acid (e.g., 10 equivalents) to the suspension and stir until the [D₃]-L-carnitine hydrochloride dissolves.
-
Cool the solution to 0°C in an ice bath.
-
-
Acylation:
-
Slowly add decanoyl chloride (e.g., 1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the crude [D₃]-decanoylcarnitine chloride.
-
Filter the precipitate and wash with cold diethyl ether.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by preparative HPLC.
-
Synthesis of [¹³C₁₀]-Decanoylcarnitine
This protocol outlines the synthesis of this compound labeled with carbon-13 on the decanoyl chain. The synthesis involves the esterification of L-carnitine with [¹³C₁₀]-decanoic acid using a coupling agent.
Materials:
-
[¹³C₁₀]-Decanoic acid
-
L-Carnitine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Activation of [¹³C₁₀]-Decanoic Acid:
-
In a dry round-bottom flask under an inert atmosphere, dissolve [¹³C₁₀]-decanoic acid (e.g., 1 equivalent) in a mixture of anhydrous DCM and DMF.
-
Add DCC (e.g., 1.1 equivalents) and DMAP (e.g., 0.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Esterification:
-
Add L-carnitine hydrochloride (e.g., 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filter cake with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol.
-
Further purification can be achieved by preparative HPLC to obtain high-purity [¹³C₁₀]-decanoylcarnitine.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of isotopically labeled this compound. The values are based on literature for similar reactions and may vary depending on the specific reaction conditions and scale.
| Parameter | [D₃]-Decanoylcarnitine Synthesis | [¹³C₁₀]-Decanoylcarnitine Synthesis |
| Starting Materials | [D₃]-L-Carnitine HCl, Decanoyl Chloride | [¹³C₁₀]-Decanoic Acid, L-Carnitine HCl |
| Labeling Position | N-methyl groups of Carnitine | Decanoyl chain |
| Typical Reaction Yield | 80-90% | 70-85% |
| Isotopic Enrichment | > 98% | > 99% |
| Chemical Purity (Post-Purification) | > 98% (by HPLC) | > 98% (by HPLC) |
| Purification Method | Recrystallization, Preparative HPLC | Column Chromatography, Preparative HPLC |
Experimental Workflow
The general workflow for the synthesis and purification of isotopically labeled this compound is depicted below.
Caption: General workflow for the synthesis of labeled this compound.
Conclusion
The provided protocols offer detailed methodologies for the synthesis of deuterium and carbon-13 labeled this compound. These stable isotope-labeled internal standards are essential for accurate and precise quantification in metabolic research and clinical diagnostics. The successful synthesis and purification of these compounds will enable researchers to advance their understanding of fatty acid metabolism and related disorders.
In Vitro Models for Studying Decanoylcarnitine Transport: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoylcarnitine, a medium-chain acylcarnitine, plays a pivotal role in cellular energy metabolism. Its transport across cellular and mitochondrial membranes is a critical process, facilitated by a series of specialized transporters. Dysregulation of this compound transport is implicated in various metabolic disorders. This document provides detailed application notes and protocols for utilizing in vitro models to study the transport of this compound, offering valuable tools for basic research and drug development.
The primary transporter responsible for the uptake of carnitine and its acyl esters, including this compound, from the extracellular space into the cell is the Organic Cation/Carnitine Transporter 2 (OCTN2) , encoded by the SLC22A5 gene.[1][2][3] Once inside the cell, this compound must be transported into the mitochondrial matrix for β-oxidation. This process is mediated by the carnitine shuttle , which involves three key components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 facilitates the conversion of acyl-CoAs to acylcarnitines. While primarily associated with long-chain fatty acids, it also has activity towards medium-chain acyl-CoAs.[4][5]
-
Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein, encoded by the SLC25A20 gene, that facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.[4][5]
-
Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back into acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation.[5][6][7]
In Vitro Models for this compound Transport Studies
A variety of in vitro models can be employed to investigate the cellular and mitochondrial transport of this compound. The choice of model depends on the specific research question, such as studying intestinal absorption, muscle uptake, or renal reabsorption.
Commonly Used Cell Lines:
-
Human Embryonic Kidney (HEK293) Cells: These cells are easily transfectable and are an excellent model for studying the function of exogenously expressed transporters like OCTN2 in a low-background system.[1][8][9]
-
Madin-Darby Canine Kidney (MDCK) Cells: These polarized epithelial cells are useful for studying the directional transport of substrates across a monolayer, mimicking renal tubular reabsorption.[8]
-
Human Colon Adenocarcinoma (Caco-2) Cells: When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with enterocyte-like characteristics, making them a standard model for studying intestinal drug and nutrient absorption.[10][11][12]
-
Mouse Myoblast (C2C12) Cells: These cells can be differentiated into myotubes, providing a relevant model for studying carnitine and acylcarnitine transport in skeletal muscle.[13][14][15]
-
Human Lung Adenocarcinoma (A549, NCI-H441) and Human Submucosal Gland Carcinoma (Calu-3) Cells: These cell lines can be used to model the transport of carnitine and its esters across the pulmonary epithelium.[16][17]
-
Human Proximal Tubule Epithelial (Caki-1) Cells: This cell line endogenously expresses OCTN2 and serves as a good model for studying renal carnitine reabsorption.[18]
Experimental Protocols
Protocol 1: this compound Uptake Assay in OCTN2-Expressing Cells (e.g., HEK293-OCTN2)
This protocol describes a method to measure the uptake of this compound mediated by the OCTN2 transporter.
Materials:
-
HEK293 cells stably transfected with human OCTN2 (HEK293-OCTN2) and vector-control cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).
-
Poly-D-lysine coated cell culture plates (24- or 48-well).
-
Transport Buffer (HBSS or similar): 125 mM NaCl, 4.8 mM KCl, 1.2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4.[10]
-
Sodium-free Transport Buffer: Replace NaCl with an equimolar concentration of choline chloride.[19]
-
Radiolabeled [³H]-Decanoylcarnitine or non-labeled this compound.
-
Ice-cold Phosphate Buffered Saline (PBS).
-
Cell Lysis Buffer (e.g., 0.1 M NaOH or RIPA buffer).
-
Scintillation cocktail and counter (for radiolabeled substrate).
-
LC-MS/MS system for non-radiolabeled substrate quantification.
-
BCA Protein Assay Kit.
Procedure:
-
Cell Seeding: Seed HEK293-OCTN2 and vector-control cells onto poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the experiment. Culture for 48-72 hours.
-
Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Transport Buffer.
-
Pre-incubation: Add 500 µL of Transport Buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes to equilibrate the cells.
-
Initiate Uptake: Aspirate the pre-incubation buffer and add the Transport Buffer containing the desired concentration of this compound (radiolabeled or non-labeled). For kinetic studies, use a range of concentrations. To determine sodium dependency, use Sodium-free Transport Buffer for a subset of wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 5, 10 minutes). The incubation time should be within the linear range of uptake.
-
Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification:
-
Radiolabeled this compound: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-labeled this compound: Process the cell lysate for LC-MS/MS analysis (see Protocol 3).
-
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using the BCA Protein Assay Kit.
-
Data Analysis: Normalize the measured this compound amount to the protein concentration and the incubation time to calculate the uptake rate (e.g., in pmol/mg protein/min). Subtract the uptake in vector-control cells from that in HEK293-OCTN2 cells to determine the net OCTN2-mediated transport. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: CPT2 Activity Assay in Isolated Mitochondria
This protocol measures the activity of CPT2, the enzyme that converts this compound to decanoyl-CoA within the mitochondria.
Materials:
-
Cultured cells (e.g., C2C12 myotubes) or tissue homogenates.
-
Mitochondria Isolation Kit or buffer (e.g., 220 mM sucrose, 70 mM mannitol, 10 mM HEPES, 1 mM EGTA, pH 7.4).
-
Reaction Buffer: 20 mM HEPES, 1 mM EGTA, 220 mM sucrose, 40 mM KCl, pH 7.4.[20]
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
This compound.
-
Coenzyme A (CoA).
-
Spectrophotometer.
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using a commercially available kit or a standard differential centrifugation protocol. Determine the mitochondrial protein concentration.
-
Assay Preparation: In a cuvette, prepare the reaction mixture containing Reaction Buffer, DTNB, and the isolated mitochondria (~50-100 µg protein).
-
Initiate Reaction: Start the reaction by adding this compound and Coenzyme A. The CPT2-mediated conversion of this compound and CoA to decanoyl-CoA and carnitine releases a free thiol group from CoA, which reacts with DTNB to produce a yellow-colored product that can be measured spectrophotometrically.
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 412 nm for 3-5 minutes at 25°C.[20]
-
Data Analysis: Calculate the CPT2 activity from the rate of change in absorbance using the extinction coefficient of the DTNB-CoA reaction product. Express the activity as nmol/min/mg of mitochondrial protein.
Protocol 3: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from cell lysates using liquid chromatography-tandem mass spectrometry.
Materials:
-
Cell lysate from uptake experiments.
-
Internal Standard (IS): Isotopically labeled this compound (e.g., d3-decanoylcarnitine).[21]
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
Procedure:
-
Sample Preparation:
-
To a known volume of cell lysate, add a known amount of the internal standard.
-
Precipitate proteins by adding 3-4 volumes of cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Extraction: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 ACN:water with 0.1% FA).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound from other cellular components using a C18 column with a gradient elution of mobile phases (e.g., A: water with 0.1% FA, B: acetonitrile with 0.1% FA).
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transition for this compound is typically m/z 316.3 -> m/z 85.1.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of this compound and a fixed concentration of the internal standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the amount of intracellular this compound to the total protein content of the cell lysate.
-
Data Presentation
Quantitative data from this compound transport studies should be presented in a clear and organized manner to facilitate comparison across different experimental conditions and in vitro models.
Table 1: Kinetic Parameters of Carnitine and Acylcarnitine Transport by OCTN2
| Cell Line | Substrate | K_m_ (µM) | V_max_ (pmol/mg protein/min) | Reference |
| HEK293-hOCTN2 | L-Carnitine | 4.34 | Not specified | [21] |
| Caki-1 | L-Carnitine | 15.90 | Not specified | [18] |
| Isolated mouse enterocytes | L-Carnitine | ~20 | Not specified | [22][23] |
| C2C12 myotubes | L-Carnitine | High and low affinity components | Not specified | [2][13] |
| Note: | Specific kinetic data for this compound is limited in the literature and may need to be determined empirically for each in vitro model. |
Visualization of Pathways and Workflows
This compound Transport Pathway
The following diagram illustrates the key steps involved in the transport of this compound from the extracellular space into the mitochondrial matrix.
This compound transport pathway from extracellular space to mitochondria.
Experimental Workflow for In Vitro this compound Uptake Assay
The following diagram outlines the general experimental workflow for conducting a cell-based this compound uptake assay.
General workflow for a cell-based this compound uptake assay.
Conclusion
The in vitro models and protocols detailed in this document provide a robust framework for investigating the transport of this compound. By employing these methods, researchers can gain valuable insights into the mechanisms of acylcarnitine transport, identify potential drug interactions, and explore the pathophysiology of metabolic disorders. The combination of cell-based assays and sensitive analytical techniques like LC-MS/MS offers a powerful approach to advance our understanding of this compound homeostasis.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Reactome | Carnitine shuttle [reactome.org]
- 5. graphviz.org [graphviz.org]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. mybiosource.com [mybiosource.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Functional genomics of OCTN2 variants informs protein-specific variant effect predictor for Carnitine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic analysis for drug permeation through intestinal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Multiple AMPK activators inhibit l-carnitine uptake in C2C12 skeletal muscle myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-Carnitine Functionalization to Increase Skeletal Muscle Tropism of PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. OCTN2-mediated carnitine uptake in a newly discovered human proximal tubule cell line (Caki-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organic cation/carnitine transporter OCTN2 (Slc22a5) is responsible for carnitine transport across apical membranes of small intestinal epithelial cells in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for Newborn Screening of Decanoylcarnitine using Tandem Mass Spectrometry
Introduction
Newborn screening (NBS) is a critical public health initiative aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders.[1] One such group of disorders is the inborn errors of metabolism, which includes fatty acid oxidation (FAO) defects.[2] Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most prevalent of these, characterized by the impaired breakdown of medium-chain fatty acids (C6-C12) for energy production.[3] This impairment leads to the accumulation of specific acylcarnitines in bodily fluids.
Tandem mass spectrometry (MS/MS) has become the cornerstone of expanded newborn screening programs, allowing for the simultaneous and quantitative analysis of multiple analytes from a single dried blood spot (DBS) sample.[4] In the context of MCAD deficiency, the primary biomarker is octanoylcarnitine (C8). However, elevations of other medium-chain acylcarnitines, including decanoylcarnitine (C10), are also observed and serve as important secondary markers that, in conjunction with other analytes, enhance the specificity of screening.[3]
These application notes provide a detailed protocol for the quantitative analysis of this compound from newborn dried blood spots using tandem mass spectrometry.
Biochemical Pathway: Fatty Acid β-Oxidation
Fatty acids are a major source of energy, particularly during periods of fasting.[5] They are broken down in the mitochondria through a process called β-oxidation. In MCAD deficiency, a defect in the acyl-CoA dehydrogenase enzyme blocks this pathway at the medium-chain length, leading to the accumulation of octanoyl-CoA and decanoyl-CoA. These are subsequently transesterified to carnitine, forming octanoylcarnitine (C8) and this compound (C10), which can be detected in the blood.
Quantitative Data for this compound (C10)
The following table summarizes the reference ranges and cut-off values for this compound in newborn screening. It is important to note that these values can vary between different screening programs and populations.[6]
| Parameter | Value (µmol/L) | Source |
| New Expected Range | < 0.40 | South Carolina Department of Public Health, 2023[7] |
| Reference Range | 0.0 - 2.5 | Southwest Colombia Newborn Screening Program[8] |
| C8/C10 Ratio Cut-off | < 2.05 | Saudi Arabia Newborn Screening Program[9] |
Experimental Protocol
This protocol outlines the procedure for the extraction and analysis of this compound from dried blood spots using tandem mass spectrometry.
Materials and Reagents
-
Dried blood spot collection cards (e.g., Whatman 903)
-
3 mm hole puncher
-
96-well microtiter plates
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
n-Butanol
-
3N Hydrochloric acid (HCl) in n-butanol
-
Stable isotope-labeled internal standards (e.g., d3-decanoylcarnitine)
-
Nitrogen evaporator
-
Plate shaker
-
Centrifuge
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation and Extraction
-
Sample Collection: A blood sample is collected from the newborn's heel onto a filter paper card and allowed to dry completely, forming a dried blood spot (DBS).
-
Punching: A 3 mm disc is punched from the center of the DBS and placed into a well of a 96-well microtiter plate.[10]
-
Extraction: To each well, add 100 µL of a methanol solution containing the appropriate stable isotope-labeled internal standards, including d3-decanoylcarnitine.[10]
-
Shaking: The plate is sealed and agitated on a plate shaker for 20-30 minutes to facilitate the extraction of the acylcarnitines.
-
Centrifugation: The plate is then centrifuged to pellet any solid debris.
-
Supernatant Transfer: The methanol supernatant is carefully transferred to a new 96-well plate.
-
Evaporation: The solvent is evaporated to dryness under a gentle stream of nitrogen.[10]
Derivatization (Butylation)
To improve chromatographic properties and ionization efficiency, the extracted acylcarnitines are derivatized to their butyl esters.[10]
-
Reagent Addition: Add 50-100 µL of 3N HCl in n-butanol to each well.[10]
-
Incubation: Seal the plate and incubate at 65°C for 15-20 minutes.
-
Evaporation: Evaporate the butanolic HCl to dryness under a stream of nitrogen.
Tandem Mass Spectrometry Analysis
-
Reconstitution: Reconstitute the dried residue in each well with a suitable mobile phase, typically a mixture of acetonitrile and water.
-
Injection: The reconstituted sample is injected into the tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions ([M+H]+) of the butylated acylcarnitines.
-
MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For this compound butyl ester, the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The most common transition for all acylcarnitines involves the neutral loss of the trimethylamine group, resulting in a product ion at m/z 85.[4]
-
Precursor Ion (Q1): m/z of butylated this compound
-
Product Ion (Q3): m/z 85
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.
Conclusion
The use of tandem mass spectrometry for the analysis of this compound in dried blood spots is a robust and sensitive method for the newborn screening of MCAD deficiency and other related fatty acid oxidation disorders. The provided protocol offers a reliable workflow for the accurate quantification of this important secondary marker, aiding in the early detection and treatment of affected newborns.
References
- 1. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 6. Age-Specific Cut-off Values of Amino Acids and Acylcarnitines for Diagnosis of Inborn Errors of Metabolism Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dph.sc.gov [dph.sc.gov]
- 8. researchgate.net [researchgate.net]
- 9. annsaudimed.net [annsaudimed.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Decanoylcarnitine Quantification
Welcome to the Technical Support Center for the quantitative analysis of decanoylcarnitine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges posed by matrix effects in LC-MS/MS-based quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected compounds from the sample matrix (e.g., plasma, serum, urine).[1] These interfering molecules can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification. This phenomenon is a significant challenge in LC-MS/MS-based bioanalysis. The most common sources of matrix effects in biological samples are phospholipids, salts, and endogenous metabolites.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the peak area of a this compound standard in a clean solvent to the peak area of a blank matrix sample that has been spiked with the same amount of this compound after the extraction process. A significant difference between the two signals indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify regions of ion suppression or enhancement in your chromatogram.[1]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as d3-decanoylcarnitine, is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to this compound but has a different mass. It is added to the sample at the beginning of the sample preparation process and will be affected by the matrix in the same way as the analyte. By using the peak area ratio of this compound to its SIL-IS for quantification, any signal suppression or enhancement can be normalized, leading to more accurate results.
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT) is a simple and fast method but is generally less effective at removing phospholipids, a major source of matrix effects.[1]
-
Liquid-Liquid Extraction (LLE) offers better cleanup than PPT by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE) is highly effective for removing matrix components. Specific SPE cartridges, such as those designed for phospholipid removal or mixed-mode cation exchange, can provide the cleanest extracts and significantly reduce matrix effects.[2][3]
Q5: Can derivatization help in overcoming matrix effects for this compound?
A5: Yes, derivatization can be a useful strategy. Converting this compound to a less polar derivative, such as a butyl ester, can shift its retention time on a reversed-phase column.[4] This can move it away from the elution zone of highly polar, matrix-interfering compounds like phospholipids, thereby reducing ion suppression.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low this compound Signal / Ion Suppression | - High concentration of co-eluting matrix components (e.g., phospholipids).- Inefficient sample cleanup. | - Improve Sample Preparation: Switch from Protein Precipitation to Solid-Phase Extraction (SPE), particularly a phospholipid removal or mixed-mode cation exchange plate/cartridge.- Optimize Chromatography: Modify the LC gradient to better separate this compound from the matrix interference zone.- Sample Dilution: Dilute the sample extract before injection to reduce the concentration of interfering components. |
| Inconsistent Results / High Variability | - Variable matrix effects between samples.- Inconsistent sample preparation. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate d3-decanoylcarnitine into your workflow to normalize for variations.- Automate Sample Preparation: Use automated liquid handlers to improve the consistency of your sample preparation steps.- Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.[1] |
| Poor Peak Shape (Tailing or Fronting) | - Matrix components interfering with chromatography.- Inappropriate analytical column or mobile phase. | - Enhance Sample Cleanup: A cleaner sample obtained through SPE can improve peak shape.- Optimize LC Method: Adjust the mobile phase pH or organic content. Consider a different column chemistry (e.g., HILIC if using reversed-phase).- Check for Column Contamination: Flush the column or use a guard column to protect the analytical column from matrix buildup. |
| Unexpectedly High this compound Signal / Ion Enhancement | - Co-eluting matrix components that improve the ionization efficiency of this compound. | - Improve Chromatographic Separation: Modify the LC gradient to separate the enhancing compounds from this compound.- Use a SIL-IS: This will also be enhanced to a similar extent, allowing for accurate correction of the signal. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes representative quantitative data for the recovery and matrix effects of medium-chain acylcarnitines using different sample preparation techniques.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | Acylcarnitines | Plasma | 84 - 112 | Can be significant (ion suppression or enhancement) | Fast, simple, inexpensive | Inefficient removal of phospholipids and other interferences. |
| Liquid-Liquid Extraction (LLE) | This compound | Serum | ~85 - 95 | Moderate | Better cleanup than PPT, removes polar interferences | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | Acylcarnitines | Plasma | 98 - 105[3] | Minimal (<15% suppression/enhancement) | High selectivity, excellent removal of interferences | More complex and time-consuming, higher cost |
| Solid-Phase Extraction (SPE) - Phospholipid Removal | This compound | Plasma | >95 | Minimal | Specifically targets and removes phospholipids, a major source of matrix effects | May not remove other types of interfering compounds |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 50 µL of a stable isotope-labeled internal standard (SIL-IS) solution (e.g., d3-decanoylcarnitine in methanol).
-
Add 200 µL of cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
-
Sample Pre-treatment: To 100 µL of plasma or serum, add 50 µL of SIL-IS solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the this compound and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Decanoylcarnitine Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of decanoylcarnitine isomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your experimental workflow and achieve reliable, high-resolution separations.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common issue that can compromise resolution and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving peak shape problems.
Observed Problem: Peak Tailing
Peak tailing, characterized by a broader second half of the peak, can arise from several factors.
-
Potential Cause 1: Secondary Interactions with Column Silanols: Residual silanol groups on the silica-based stationary phase can interact with the positively charged quaternary amine of this compound, leading to tailing.[1]
-
Solution a): Lower the mobile phase pH to protonate the silanol groups, reducing their interaction with the analyte.
-
Solution b): Utilize an end-capped column or switch to a column with a different stationary phase chemistry.
-
-
Potential Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.[1]
-
-
Potential Cause 3: Extra-Column Dead Volume: Excessive volume in tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.
-
Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.[1]
-
Observed Problem: Peak Fronting
Peak fronting, where the first half of the peak is broader, is often indicative of different issues.
-
Potential Cause 1: Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.
-
Solution: Ensure the sample is completely dissolved. Consider changing the sample solvent to one that is weaker than or has a similar composition to the initial mobile phase.[1]
-
-
Potential Cause 2: Column Collapse: Operating the column outside of the manufacturer's recommended pH and temperature ranges can cause the stationary phase to collapse.
-
Solution: Adhere to the column's specified operating conditions.[1]
-
Guide 2: Isomer Co-elution
The separation of this compound isomers is challenging due to their similar physicochemical properties. This guide outlines strategies to improve the resolution of co-eluting isomers.
-
Strategy 1: Mobile Phase Optimization:
-
a) Add an Ion-Pairing Agent: Incorporating an ion-pairing agent like heptafluorobutyric acid (HFBA) into the mobile phase can enhance peak shape and retention, potentially resolving isomers.[1]
-
b) Adjust the Gradient Slope: A shallower gradient increases the separation window, allowing more time for closely eluting isomers to resolve.[1]
-
-
Strategy 2: Stationary Phase Selection:
-
a) Change Column Chemistry: If a standard C18 column does not provide adequate separation, consider alternative chemistries such as mixed-mode or phenyl-hexyl columns, which offer different selectivities.[1]
-
b) Employ a Chiral Stationary Phase: For the separation of enantiomers (R- and S-decanoylcarnitine), a chiral stationary phase is necessary.[1][2]
-
-
Strategy 3: Derivatization:
-
Altering the chemical structure of the isomers through derivatization, such as butylation, can change their chromatographic behavior and improve separation.[1]
-
Frequently Asked Questions (FAQs)
Q1: My retention times for this compound isomers are shifting between runs. What are the likely causes?
A1: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the organic solvent in the mobile phase can lead to shifts in retention time. Always use freshly prepared mobile phases.
-
Column Degradation: The stationary phase can degrade over time, affecting retention. If you observe a consistent drift in retention times and a loss of performance, it may be time to replace the column.
-
Fluctuations in Column Temperature: Maintaining a stable column temperature is crucial for reproducible chromatography. Use a column oven to ensure a constant temperature.
Q2: I am observing low signal intensity for my this compound isomers in LC-MS/MS analysis. What can I do?
A2: Low signal intensity is often due to ion suppression, a common matrix effect in the analysis of biological samples.
-
Improve Sample Preparation: Utilize solid-phase extraction (SPE) to effectively remove interfering matrix components.
-
Optimize MS Parameters: Ensure that the mass spectrometer parameters, such as spray voltage, gas flows, and collision energy, are optimized for this compound.
-
Use a Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d3-decanoylcarnitine) can help to compensate for matrix effects and improve quantitative accuracy.[3]
Q3: What are the key differences between Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) for separating this compound isomers?
A3:
-
RPLC separates molecules based on their hydrophobicity. It typically uses a nonpolar stationary phase (like C18) and a polar mobile phase. For acylcarnitines, ion-pairing agents are often added to the mobile phase to improve retention and peak shape.
-
HILIC is well-suited for separating polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. HILIC can provide good retention and separation of short- and medium-chain acylcarnitines like this compound without the need for ion-pairing agents.[4][5][6]
Q4: How can I separate the R- and S-enantiomers of this compound?
A4: The separation of enantiomers requires a chiral environment. This can be achieved by:
-
Using a Chiral Stationary Phase (CSP): This is the most direct method. Columns with selectors like teicoplanin have been shown to resolve carnitine and O-acylcarnitine enantiomers.[2]
-
Chiral Derivatization: Reacting the this compound enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Quantitative Data
The following tables summarize typical chromatographic parameters for the separation of this compound and related acylcarnitines. Note that specific values can vary depending on the exact experimental conditions, instrumentation, and sample matrix.
Table 1: HILIC-MS/MS Method for Acylcarnitine Analysis [4]
| Analyte | Limit of Quantitation (LOQ) (ng/mL) |
| This compound (C10) | 1.2 |
Table 2: Chiral Separation of Carnitine Enantiomers [2]
| Analyte | Enantioselectivity Factor (α) |
| Carnitine and O-acylcarnitines | 1.31 - 3.02 |
Experimental Protocols
Protocol 1: Reversed-Phase Liquid Chromatography (RPLC) with Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Isomer Separation
This protocol is adapted from a method for the quantification of various acylcarnitine species, including isomers.[3][7][8]
1. Sample Preparation (Plasma):
- To 10 µL of plasma, add an internal standard mixture containing d3-decanoylcarnitine.
- Precipitate proteins by adding 100 µL of ice-cold methanol.
- Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase.
2. Chromatographic Conditions:
- Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm particle size) or equivalent.
- Mobile Phase A: 0.1% Formic Acid and 0.005% HFBA in water.
- Mobile Phase B: 0.1% Formic Acid and 0.005% HFBA in acetonitrile.
- Gradient Program:
- 0-0.5 min: 100% A
- 0.5-3.0 min: Linear gradient to 35% B
- 3.0-6.0 min: Hold at 35% B
- 6.0-9.7 min: Linear gradient to 60% B
- 9.7-10.7 min: Linear gradient to 95% B
- Followed by a wash and re-equilibration step.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 50°C.
3. MS/MS Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition for this compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (e.g., m/z 85).
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry (MS/MS)
This protocol is based on a validated method for the rapid quantification of carnitine and acylcarnitines.[5][6]
1. Sample Preparation (Serum):
- To 50 µL of serum, add an internal standard.
- Add 200 µL of acetonitrile to precipitate proteins.
- Vortex and centrifuge.
- Inject the supernatant directly or after evaporation and reconstitution.
2. Chromatographic Conditions:
- Column: A suitable HILIC column (e.g., aminopropyl).
- Mobile Phase A: Acetonitrile.
- Mobile Phase B: Ammonium formate buffer in water.
- Gradient Program: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B. A typical run time is around 7 minutes.
- Flow Rate: As recommended for the column dimensions.
- Column Temperature: Maintained at a constant temperature (e.g., 30°C).
3. MS/MS Detection:
- Follow the same principles as in the RPLC method, optimizing parameters for the HILIC mobile phase.
Visualizations
Caption: General experimental workflow for the analysis of this compound isomers.
Caption: A logical workflow for troubleshooting common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of decanoylcarnitine during sample preparation
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low recovery of decanoylcarnitine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement critical?
This compound (C10) is a medium-chain acylcarnitine, which is an ester of L-carnitine and decanoic acid.[1] Acylcarnitines are essential for fatty acid metabolism, specifically for transporting fatty acids into the mitochondria for beta-oxidation, the process of energy production.[2] Accurate quantification of this compound is crucial as its levels can be indicative of metabolic health and disease.[3] Elevated or altered levels of this compound can be biomarkers for certain inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[4]
Q2: What are the most common causes of low this compound recovery during sample preparation?
The most common causes for low recovery include:
-
Hydrolysis: The ester bond in this compound is susceptible to chemical hydrolysis, especially under non-neutral pH conditions (both strongly acidic and basic) and at elevated temperatures.[5]
-
Enzymatic Degradation: Endogenous enzymes like acylcarnitine hydrolases present in biological samples can degrade the analyte.[5]
-
Inefficient Extraction: Due to its hydrophobic nature, this compound may not be efficiently extracted if the chosen solvent system is too polar.[6] It can also be lost during protein precipitation if it co-precipitates with proteins.
-
Suboptimal Solid-Phase Extraction (SPE): Issues such as incorrect sorbent choice, improper column conditioning, inappropriate sample pH, or an unsuitable elution solvent can lead to poor recovery from SPE cartridges.
-
Analyte Loss: this compound can be lost at various stages, including adsorption to container surfaces.[7]
Q3: How does the chemical nature of this compound influence its handling?
This compound is an amphipathic molecule with a positively charged quaternary ammonium group and a ten-carbon acyl chain, making it relatively hydrophobic.[6] Its key chemical features influencing sample preparation are:
-
Ester Linkage: Prone to hydrolysis. All steps should be performed at low temperatures (on ice or at 4°C) and at a neutral to slightly acidic pH to maintain stability.[5][8]
-
Permanent Positive Charge: This allows for effective capture using cation exchange solid-phase extraction (SPE).[9][10]
-
Hydrophobicity: Requires organic solvents for efficient extraction and influences its retention on reversed-phase chromatography columns.[6]
Q4: Is derivatization necessary for analyzing this compound by LC-MS/MS?
Derivatization is not always necessary but is often performed to improve analytical performance.[10][11]
-
Benefits of Derivatization (e.g., Butylation): Derivatizing this compound to its butyl ester can enhance its ionization efficiency in the mass spectrometer's electrospray source and improve its retention on reversed-phase columns, leading to better sensitivity and chromatographic separation.[12][13][14]
-
Analysis without Derivatization: Modern, highly sensitive LC-MS/MS systems can often detect underivatized acylcarnitines.[11] However, challenges may arise with detecting certain forms, like hydroxy and dicarboxy acylcarnitines, without derivatization.[14] The decision to derivatize depends on the required sensitivity and the capabilities of the analytical instrumentation.
Q5: What are the recommended storage conditions for biological samples to ensure this compound stability?
To prevent degradation, samples should be processed immediately after collection.[5] If storage is necessary, plasma or serum should be frozen and maintained at -80°C.[5] It is crucial to minimize freeze-thaw cycles. All sample handling and preparation steps should be conducted on ice or at 4°C to reduce both chemical and enzymatic degradation.[5]
Troubleshooting Guide
Problem: Low recovery of this compound after protein precipitation.
-
Possible Cause 1: Inefficient Protein Removal. Residual proteins can interfere with subsequent analysis steps. Acetonitrile, trichloroacetic acid (TCA), and zinc sulfate are effective protein precipitants.[15]
-
Solution: Optimize the choice and volume of the precipitating agent. A 2:1 ratio of precipitant to plasma is a good starting point.[15] Acetone precipitation has also been shown to provide superior protein recovery in some applications.[16] For water-soluble proteins, adding a low concentration of salt (e.g., 1-30 mM NaCl) during acetone precipitation can dramatically improve recovery.[17]
-
Possible Cause 2: Co-precipitation of this compound. The analyte may be trapped within the precipitated protein pellet, especially if it is bound to proteins like albumin.
-
Solution: After adding the precipitation solvent (e.g., cold acetonitrile), ensure vigorous vortexing to thoroughly disrupt protein-analyte interactions.[13] Centrifuge at high speed (e.g., >10,000 x g) and low temperature (4°C) to ensure a compact pellet and clear supernatant.[13]
Problem: Low recovery after Solid-Phase Extraction (SPE).
-
Possible Cause: Suboptimal SPE Protocol. The recovery of acylcarnitines is highly dependent on the SPE method. Cation exchange or mixed-mode (cation exchange and reversed-phase) SPE is typically used.[9]
-
Solution:
-
Select the Right Sorbent: Use a strong cation-exchange sorbent to capture the quaternary amine of this compound.[9]
-
Condition the Column: Properly condition the SPE column according to the manufacturer's instructions, typically with methanol followed by an equilibration buffer.
-
Optimize Sample Loading: Ensure the pH of the sample loaded onto the column is appropriate to ensure the analyte is charged.
-
Wash Effectively: Use a wash solution (e.g., a mix of organic solvent and water) to remove interferences without eluting the analyte.[18]
-
Elute Completely: Use an appropriate elution solvent. For cation exchange, this is often a methanolic solution containing a modifier like ammonium formate or formic acid to disrupt the ionic interaction.[18]
-
Problem: High variability in recovery between replicate samples.
-
Possible Cause: Inconsistent Sample Handling. Variations in the time between sample collection, processing, and analysis can lead to different levels of degradation.[5]
-
Solution: Standardize the entire sample preparation workflow.[5] Ensure all samples are kept on ice throughout the process and that the time for each step (e.g., vortexing, incubation, centrifugation) is consistent across all replicates.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₃NO₄ | |
| Molecular Weight | 315.45 g/mol | |
| Appearance | Solid, powder, or crystals | [1] |
| Solubility | Soluble in water | [1] |
| Stability | Stable for ≥ 4 years when stored properly | [1] |
| Chemical Class | Medium-chain acylcarnitine | [19] |
Table 2: Comparison of Common Protein Precipitation Methods
| Precipitant | Typical Ratio (Precipitant:Plasma) | Protein Removal Efficiency | Notes | Source |
| Acetonitrile | 2:1 to 3:1 | >96% | Widely used, compatible with LC-MS/MS. | [13][15] |
| Methanol | 3:1 | High | Often used with internal standards for extraction. | [12][20] |
| Trichloroacetic Acid (TCA) | 2:1 | >92% | Effective, but can cause ion suppression in LC-MS/MS if not properly removed. | [15] |
| Zinc Sulfate | 2:1 | >91% | Effective, but may not be ideal for all downstream applications. | [15] |
| Acetone | 6:1 | High | Efficiently removes lipids and detergents. Recovery can be enhanced with salt. | [16][17] |
Table 3: Stability of Acylcarnitines Under Various Conditions
| Condition | pH | Temperature | Stability & Recommendations | Source |
| Processing | Neutral to slightly acidic (6.0-7.0) | On ice or 4°C | Minimizes both chemical and enzymatic hydrolysis. | [5] |
| Aqueous Solution | > 9.0 | Room Temperature | Unstable; significant degradation occurs. | [8][21] |
| Aqueous Solution | 3.0 - 7.0 | Room Temperature | Stable for extended periods (e.g., >30 days for acetylcarnitine). | [8][21] |
| Long-term Storage | N/A | -80°C | Recommended for plasma/serum to ensure long-term stability. | [5] |
Experimental Protocols
Protocol 1: Protein Precipitation and Extraction from Plasma
This protocol is a general method for extracting acylcarnitines from plasma samples.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing a suitable deuterated internal standard (e.g., d3-decanoylcarnitine).[13]
-
Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge the tube at >10,000 x g for 10 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a new tube for further processing (e.g., drying down, reconstitution, or SPE).
Protocol 2: Derivatization of Acylcarnitines (Butylation)
This protocol is used to convert acylcarnitines to their butyl esters for improved LC-MS/MS analysis.
-
After protein precipitation, transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[12][13]
-
Add 100 µL of 3N HCl in n-butanol (or n-butanol containing 5% v/v acetyl chloride).[12][13]
-
Seal the tube and incubate at 60-65°C for 20 minutes.[12][13]
-
Evaporate the derivatization reagent to dryness under nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., methanol/water) for injection into the LC-MS/MS system.[12]
Visualizations
Caption: A logical workflow for troubleshooting low this compound recovery.
Caption: Workflow for acylcarnitine extraction and analysis from biological samples.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Diagnostic and therapeutic implications of medium-chain acylcarnitines in the medium-chain acyl-coA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Showing Compound this compound (FDB022162) - FooDB [foodb.ca]
- 7. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Straightforward and Highly Efficient Precipitation/On-pellet Digestion Procedure Coupled to a Long Gradient Nano-LC Separation and Orbitrap Mass Spectrometry for Label-free Expression Profiling of the Swine Heart Mitochondrial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. O-Decanoyl-L-carnitine | C17H33NO4 | CID 11953821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Decanoylcarnitine Detection in Plasma
Welcome to the technical support center for the sensitive detection of decanoylcarnitine in plasma. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound detection in plasma?
The most prevalent and robust method for the quantification of this compound and other acylcarnitines in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low physiological concentrations.[5][6]
Q2: I am observing low signal intensity for this compound. What are the potential causes and solutions?
Low signal intensity can stem from several factors, including inefficient sample preparation, matrix effects, or suboptimal instrument parameters. To address this, consider the following:
-
Optimize Sample Preparation: Employing effective protein precipitation and extraction methods is crucial. Techniques like solid-phase extraction (SPE) can help concentrate the analyte and remove interfering substances.[7][8]
-
Derivatization: Chemical derivatization of this compound can significantly enhance its ionization efficiency and chromatographic retention, leading to improved signal intensity.[2][9][10][11]
-
Mitigate Matrix Effects: Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a common issue.[3] Strategies to minimize these effects include improving chromatographic separation, using a matrix-matched calibration curve, or employing stable isotope-labeled internal standards.[3]
-
Instrument Optimization: Ensure that the mass spectrometer parameters, such as spray voltage, gas flows, and collision energy, are optimized for this compound.
Q3: My chromatographic peaks for this compound are showing poor shape (e.g., tailing or fronting). How can I improve this?
Poor peak shape can compromise resolution and integration accuracy. Here are some troubleshooting steps:
-
Column Choice: Ensure you are using a suitable column for polar, charged molecules like acylcarnitines. Reversed-phase C8 or C18 columns are commonly used.[5][7] Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also provide good retention and peak shape.[12][13]
-
Mobile Phase Optimization: Adjusting the mobile phase composition is critical. The use of ion-pairing agents like heptafluorobutyric acid (HFBA) can improve peak shape and retention.[7][14] Fine-tuning the organic solvent gradient can also enhance peak symmetry.[5]
-
Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[15]
Q4: How can I differentiate this compound from its isomers?
The presence of isomers can lead to inaccurate quantification if not properly resolved. While tandem MS alone cannot distinguish between isomers, chromatographic separation is key.[16]
-
High-Resolution Chromatography: Utilizing ultra-high-performance liquid chromatography (UHPLC) with a suitable column can provide the necessary resolution to separate isomeric species.[16][17]
-
Optimized Gradient: A shallow and optimized elution gradient can enhance the separation of closely eluting isomers.[15]
Troubleshooting Guides
Issue 1: Inaccurate Quantification and High Variability
Possible Causes:
-
Matrix effects leading to ion suppression or enhancement.
-
Improper or inconsistent sample preparation.
-
Inaccurate calibration standards.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Evaluate Matrix Effects | Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. | This will help determine if co-eluting matrix components are interfering with the ionization of this compound.[3] |
| 2. Refine Sample Preparation | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) with a cation exchange mechanism. | SPE can effectively remove phospholipids and other interfering substances that cause matrix effects.[7][18] |
| 3. Use Stable Isotope-Labeled Internal Standard | Incorporate a deuterated this compound internal standard (e.g., D3-decanoylcarnitine) into your workflow. | An internal standard that co-elutes with the analyte can compensate for variability in sample preparation and matrix effects, leading to more accurate quantification.[5] |
| 4. Prepare Matrix-Matched Calibrators | Prepare your calibration standards in a biological matrix that is similar to your plasma samples (e.g., charcoal-stripped plasma). | This helps to mimic the matrix effects seen in the actual samples, improving the accuracy of the calibration curve.[3] |
Issue 2: Poor Recovery During Sample Preparation
Possible Causes:
-
Inefficient protein precipitation.
-
Suboptimal solid-phase extraction (SPE) conditions.
-
Analyte degradation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Protein Precipitation | Test different organic solvents for protein precipitation, such as methanol or acetonitrile. Acidification of the solvent (e.g., with formic acid) can improve recovery. | The choice of precipitation solvent can impact the efficiency of protein removal and analyte recovery.[19] |
| 2. Optimize SPE Protocol | Carefully select the SPE sorbent (e.g., cation exchange for carnitines). Optimize the pH of the loading, washing, and elution buffers. | Proper SPE conditions are critical for selectively retaining the analyte of interest while removing impurities, maximizing recovery.[7][8] |
| 3. Assess Analyte Stability | Perform stability tests at each step of your sample preparation process (e.g., post-precipitation, post-extraction). | This will help identify any steps where this compound might be degrading. Ensure samples are kept at appropriate temperatures (e.g., on ice) to minimize enzymatic activity.[1] |
Experimental Protocols
Protocol 1: Plasma Protein Precipitation and Derivatization for Enhanced Sensitivity
This protocol describes a common method for preparing plasma samples for LC-MS/MS analysis of this compound, incorporating a derivatization step to improve sensitivity.
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., sodium heparin).[1] Centrifuge to separate the plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation:
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing a known concentration of a suitable internal standard (e.g., D3-decanoylcarnitine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization with 3-Nitrophenylhydrazine (3NPH): [9][10]
-
To the supernatant, add the following reagents sequentially:
-
5 µL of 0.5 M 3NPH in 35% acetonitrile.
-
2.5 µL of 1 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water.
-
0.4 µL of 99% pyridine.
-
-
Incubate the mixture at 30°C for 30 minutes with gentle shaking.
-
-
Sample Finalization:
-
Lyophilize the derivatized sample to dryness.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
This protocol outlines a solid-phase extraction method for isolating acylcarnitines from plasma, which is particularly useful for reducing matrix effects.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 300 µL of 0.1% formic acid in methanol containing an internal standard.
-
Vortex and centrifuge as described in Protocol 1 to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
-
SPE Procedure (Cation Exchange):
-
Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute the acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Finalization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. wardelab.com [wardelab.com]
- 2. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. bevital.no [bevital.no]
- 13. msacl.org [msacl.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Decanoylcarnitine in Stored Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decanoylcarnitine. The information provided aims to address common challenges related to the stability of this compound in stored biological samples and to offer solutions for accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in stored biological samples?
A1: The primary cause of this compound instability in stored biological samples, particularly in dried blood spots (DBS), is chemical hydrolysis.[1][2] This process involves the breakdown of the this compound molecule into free carnitine and decanoic acid. The rate of this degradation is significantly influenced by storage conditions, especially temperature and humidity.[1][3]
Q2: What are the optimal storage conditions to ensure the stability of this compound?
A2: To ensure the long-term stability of this compound, it is highly recommended to store biological samples at -20°C or lower.[1][4][5] Storage at refrigerated temperatures (e.g., 4°C) or room temperature is not suitable for long-term preservation as it accelerates the degradation process.[1][4] Low humidity (<30%) is also recommended to minimize hydrolytic degradation.[1]
Q3: Can I still obtain reliable this compound measurements from samples that have been stored improperly?
A3: Obtaining reliable quantitative data from improperly stored samples is challenging. If samples have been stored at room temperature or 4°C for an extended period, the concentration of this compound will likely be lower than the initial in vivo concentration, while the concentration of free carnitine may be elevated.[1][2] While some studies have attempted to estimate the annual decrease of acylcarnitines to allow for retrospective analysis, this approach has limitations and may not provide highly accurate results.[6] For the most reliable data, it is crucial to use freshly collected samples or those that have been consistently stored at -20°C or below.
Q4: What are the common pre-analytical variables that can affect this compound levels?
A4: Several pre-analytical factors can influence the measured levels of this compound. These include:
-
Sample Collection: The type of collection tube (e.g., with anticoagulants like EDTA or heparin) can impact metabolite profiles.
-
Processing Time and Temperature: Delays in processing blood samples to plasma or serum, especially at room temperature, can lead to changes in metabolite concentrations.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided as it can affect the stability of various metabolites.
-
Hemolysis: The rupture of red blood cells can release cellular components that may interfere with the analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels in stored samples. | Sample degradation due to improper storage conditions (e.g., prolonged storage at room temperature or 4°C). | Verify the storage history of the samples. If improper storage is confirmed, the results may not be reliable. For future studies, ensure samples are stored at -20°C or lower immediately after collection and processing. |
| High variability in this compound concentrations across replicate samples. | Inconsistent sample handling and preparation. Matrix effects in the mass spectrometer. | Standardize all pre-analytical procedures, including sample collection, processing, and storage. Utilize stable isotope-labeled internal standards for this compound to correct for matrix effects and variations in extraction efficiency. |
| Inaccurate quantification of this compound. | Isobaric interference from other molecules with the same mass-to-charge ratio. | Employ chromatographic separation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to separate this compound from potential isobaric interferences before detection.[7][8] |
| Poor peak shape or signal intensity during LC-MS/MS analysis. | Suboptimal chromatographic conditions or issues with the mass spectrometer. | Optimize the mobile phase composition, gradient, and column temperature. Ensure the mass spectrometer is properly calibrated and maintained. |
Data Presentation
The following table summarizes the observed changes in this compound concentration in dried blood spots (DBS) over several years. The samples were stored at +4°C for the first year and at room temperature thereafter. This data illustrates the significant instability of this compound under suboptimal storage conditions.
| Storage Duration (Years) | Median this compound (C10) Concentration (µmol/L) |
| 1 | 0.15 |
| 2 | 0.12 |
| 3 | 0.10 |
| 4 | 0.08 |
| 5 | 0.07 |
Data adapted from a study on the instability of acylcarnitines in stored DBS.[1]
Experimental Protocols
Protocol 1: Extraction of Acylcarnitines from Dried Blood Spots (DBS)
This protocol outlines a common method for extracting acylcarnitines, including this compound, from DBS samples for subsequent analysis by tandem mass spectrometry.
Materials:
-
Dried blood spot card
-
3.2 mm hole puncher
-
96-well microplate
-
Methanol containing stable isotope-labeled internal standards (e.g., d3-decanoylcarnitine)
-
Plate shaker
-
Centrifuge
Procedure:
-
Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microplate.
-
Add 100-200 µL of methanol containing the internal standards to each well.
-
Seal the plate and place it on a plate shaker for 20-30 minutes at room temperature to facilitate extraction.
-
Centrifuge the plate to pellet the filter paper disc and any precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation:
-
Inject the extracted sample onto a suitable reverse-phase column (e.g., C8 or C18).
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid (e.g., formic acid) to improve ionization.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its internal standard. The precursor-to-product ion transitions for this compound are typically monitored.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Visualizations
Caption: Logical workflow for sample storage and its impact on this compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term stability of amino acids and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Decanoylcarnitine in Urine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the accurate quantification of decanoylcarnitine in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound analysis in urine? A1: The most widely accepted and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate quantification of this compound and differentiation from other structurally similar acylcarnitines.[1][2][3] Methods often use electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for detection.[4][5][6]
Q2: Why is an internal standard essential for this analysis? A2: An internal standard (IS) is critical for correcting variations in sample preparation and, most importantly, for mitigating matrix effects.[7][8] The urine matrix is complex and can cause ion suppression or enhancement, leading to inaccurate quantification. A stable isotope-labeled internal standard, such as Decanoyl-L-carnitine-d3, is ideal because it co-elutes with the analyte and experiences similar matrix effects, ensuring high accuracy and precision.[7][9]
Q3: What are the recommended sample preparation techniques? A3: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up urine samples and concentrating this compound.[2][3][10] Mixed-mode SPE cartridges with both cation-exchange and reversed-phase properties are often used to selectively capture acylcarnitines.[3][11] Other methods like liquid-liquid extraction (LLE) and simple protein precipitation (by adding a solvent like acetonitrile) have also been reported.[6][10]
Q4: How can I avoid issues with isomeric interference? A4: Isomeric acylcarnitines can interfere with accurate quantification if not chromatographically separated. Unlike direct injection or flow injection methods, using a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method provides the necessary separation of isomers before they enter the mass spectrometer, ensuring that you are quantifying the correct compound.[1][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Signal for this compound | 1. Inefficient sample extraction.2. Suboptimal MS source conditions (e.g., temperature, gas flows).3. Incorrect MRM transition settings.4. Analyte degradation. | 1. Verify SPE cartridge conditioning, loading, washing, and elution steps. Ensure pH of the sample is appropriate for cation exchange.2. Optimize ESI source parameters using a this compound standard solution.3. Infuse a standard solution to confirm the precursor and product ions and optimize collision energy.[5]4. Ensure samples are stored at -80°C and processed promptly. Avoid repeated freeze-thaw cycles. |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | 1. Column degradation or contamination.2. Incompatible mobile phase or sample solvent.3. Suboptimal gradient elution profile. | 1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.3. Adjust the gradient slope or initial hold time to improve peak focusing on the column. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation.2. Significant matrix effects not corrected by the internal standard.3. Autosampler injection volume inconsistency. | 1. Automate sample preparation steps where possible. Ensure precise pipetting.2. Use a stable isotope-labeled internal standard (e.g., Decanoyl-L-carnitine-d3).[9] Dilute the urine sample to reduce matrix concentration.3. Check the autosampler for air bubbles and ensure proper maintenance. |
| Low Analyte Recovery | 1. Incomplete elution from the SPE cartridge.2. Analyte breakthrough during sample loading.3. Adsorption to plasticware. | 1. Use a stronger or more appropriate elution solvent. Ensure the elution volume is sufficient.2. Do not exceed the loading capacity of the SPE cartridge. Load the sample at a slow, consistent flow rate.3. Use low-adsorption polypropylene tubes and pipette tips. |
Experimental Protocols
Urine Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is a general guideline using a mixed-mode (cation-exchange and reversed-phase) SPE cartridge.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 x g for 10 minutes to pellet debris.
-
Take 100 µL of the supernatant and add 10 µL of the internal standard working solution (e.g., 1 µg/mL Decanoyl-L-carnitine-d3).
-
Dilute the sample with 900 µL of 0.1% formic acid in water. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences. Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
-
Elution:
-
Elute the this compound and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
-
LC-MS/MS Analysis
This protocol provides typical parameters for analyzing this compound.
-
LC System: UPLC or HPLC system
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source
-
Ionization Mode: Positive
Quantitative Data Summary
Table 1: Example LC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 6.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
Table 2: Example Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 316.3 | 85.1 | 25 |
| Decanoyl-L-carnitine-d3 (IS) | 319.3 | 85.1 | 25 |
Note: These values should be optimized for your specific instrument.
Visualizations
References
- 1. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra-high performance liquid chromatography tandem mass spectrometry for comprehensive analysis of urinary acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of carnitine and acylcarnitines in human urine by means of microextraction in packed sorbent and hydrophilic interaction chromatography-ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression for accurate decanoylcarnitine measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for the accurate measurement of decanoylcarnitine and other acylcarnitines by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide: Overcoming Ion Suppression
Ion suppression is a significant challenge in LC-MS-based bioanalysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3] This guide addresses common issues encountered during this compound measurement.
Problem 1: Low or No this compound Signal Despite Correct Standard Preparation
-
Possible Cause: Significant ion suppression from co-eluting matrix components.[1][2][3] Biological matrices like plasma, serum, and urine are complex and contain numerous endogenous compounds such as salts, phospholipids, and metabolites that can interfere with the ionization of this compound.[2][4]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. A dip in the constant baseline signal of infused this compound upon injection of a blank matrix extract indicates the presence of ion-suppressing components.[4][5]
-
Optimize Sample Preparation: The most effective way to mitigate ion suppression is to remove interfering components before analysis.[3] Consider more rigorous sample cleanup methods.
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the ion-suppressing regions identified in the post-column infusion experiment. This can be achieved by adjusting the gradient, changing the column chemistry, or using a longer column.[3]
-
Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components.[3] However, this may compromise the limit of detection.
-
Problem 2: Inconsistent and Irreproducible Results Between Samples
-
Possible Cause: Variable matrix effects between different sample lots or individuals. The composition of biological matrices can vary, leading to different degrees of ion suppression for each sample.[3]
-
Troubleshooting Steps:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate normalization of the signal. Deuterium-labeled internal standards have been shown to effectively correct for matrix effects in acylcarnitine analysis.[6]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.
-
Standard Addition: For particularly complex matrices, the standard addition method can be used to quantify this compound accurately by accounting for the specific matrix effects of each sample.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression in this compound analysis?
A1: Ion suppression in the analysis of this compound, an acylcarnitine, is primarily caused by co-eluting endogenous and exogenous components from the sample matrix.[1][5]
-
Endogenous Components: These are naturally present in biological samples and include phospholipids, salts, urea, and other metabolites.[2][4][8] Phospholipids are a major contributor to ion suppression in plasma and serum samples.
-
Exogenous Components: These are introduced during sample collection and preparation, such as anticoagulants, plasticizers from collection tubes, and mobile phase additives.[5]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.[5]
Q2: How can I detect and quantify the extent of ion suppression in my assay?
A2: Two primary methods are used to evaluate ion suppression:
-
Post-Column Infusion: This qualitative technique helps identify at what retention times ion suppression occurs. A solution of this compound is continuously infused into the mass spectrometer after the LC column. When a blank matrix extract is injected, any dips in the steady-state signal indicate regions of ion suppression.[4][5]
-
Matrix Effect Evaluation: This quantitative method compares the signal of an analyte in a clean solution to its signal when spiked into a prepared blank matrix sample. The percentage of ion suppression can be calculated as: % Ion Suppression = (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100
Q3: What is the best sample preparation technique to minimize ion suppression for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common techniques:
| Sample Preparation Technique | Typical Analyte Recovery | Typical Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85-100% | > 30% | Simple, fast, and inexpensive. | Provides the least clean extracts, significant matrix effects often remain.[3] |
| Liquid-Liquid Extraction (LLE) | 70-90% | < 25% | Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. | Can be labor-intensive and may require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 80-95% | < 20% | Provides the cleanest extracts by selectively retaining the analyte on a sorbent while washing away interferences.[3] | Requires method development and can be more costly. |
For acylcarnitine analysis, solid-phase extraction, particularly using a mixed-mode or cation-exchange sorbent, is highly effective at removing interfering components and providing clean extracts.[9][10]
Q4: Can derivatization help in overcoming ion suppression for this compound?
A4: Yes, derivatization can improve the chromatographic behavior and ionization efficiency of this compound. A common method for acylcarnitines is esterification to their butyl esters.[2] This can shift the retention time of the analyte away from early-eluting, ion-suppressing compounds like salts. However, it's important to note that the derivatization process itself needs to be carefully controlled to avoid hydrolysis of the acylcarnitines, which could lead to inaccurate quantification.[8][11]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the steps to identify regions of ion suppression in your chromatogram.
-
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 1 µg/mL in mobile phase)
-
Prepared blank biological matrix extract (e.g., plasma extract after protein precipitation)
-
Mobile phase
-
-
Procedure:
-
Set up the LC-MS/MS system with your analytical column.
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect a syringe pump containing the this compound solution to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
Begin the LC mobile phase flow and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min) to continuously infuse the this compound solution.[3]
-
Acquire data, monitoring the multiple reaction monitoring (MRM) transition for this compound, until a stable baseline signal is achieved.
-
Inject the prepared blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. A decrease in the baseline signal indicates ion suppression at that retention time.
-
Protocol 2: Solid-Phase Extraction (SPE) for Acylcarnitine Enrichment from Plasma
This protocol provides a general procedure for enriching acylcarnitines from plasma using a cation-exchange SPE cartridge.
-
Materials:
-
Cation-exchange SPE cartridges
-
Plasma sample
-
Internal standard solution (e.g., deuterated this compound)
-
Methanol
-
Deionized water
-
Ammonium hydroxide solution
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Precipitate proteins by adding 300 µL of cold methanol. Vortex and centrifuge.
-
Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the acylcarnitines with 1 mL of the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Clinical Interpretation of Decanoylcarnitine (C10) Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals in the clinical interpretation of decanoylcarnitine (C10) levels.
Section I: Frequently Asked Questions (FAQs)
Q1: What is this compound (C10) and why is its measurement clinically significant?
A1: this compound (C10) is a medium-chain acylcarnitine, an ester of carnitine and decanoic acid. It is a key intermediate in the mitochondrial beta-oxidation of fatty acids.[1][2] Its clinical significance lies primarily in its role as a biomarker for certain inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][3][4] In MCAD deficiency, the enzyme responsible for dehydrogenating medium-chain fatty acyl-CoAs is defective, leading to an accumulation of upstream metabolites, including this compound, which can be detected in blood and other tissues.[4] Analysis of acylcarnitine profiles by tandem mass spectrometry (MS/MS) is a cornerstone of newborn screening programs for the early detection of MCAD deficiency and other fatty acid oxidation disorders.[5][6][7]
Q2: What is the primary analytical method for quantifying this compound levels?
A2: The most widely used method for the analysis of this compound and other acylcarnitines is electrospray ionization tandem mass spectrometry (ESI-MS/MS).[6][8][9][10] This technique offers high sensitivity and specificity, allowing for the rapid quantification of multiple acylcarnitines from a small biological sample, such as a dried blood spot or plasma.[6][10] The method typically involves a butylation step to derivatize the acylcarnitines, followed by flow injection analysis.[9] More advanced methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed to separate isobaric and isomeric species, further increasing analytical confidence.[11][12]
Q3: What are the main physiological and external factors that can influence this compound levels?
A3: Several factors can influence this compound levels, which is a critical consideration for accurate clinical interpretation. These include:
-
Diet: The composition of one's diet, particularly the intake of fats and carbohydrates, can alter carnitine metabolism and acylcarnitine profiles.[13][14][15] For instance, a high-fat diet can increase the flux through the fatty acid oxidation pathway, potentially elevating acylcarnitine levels.
-
Fasting Status: Fatty acid oxidation is the primary energy source during periods of fasting.[5] Therefore, specimen collection timing relative to meals is crucial, as prolonged fasting can lead to physiological increases in acylcarnitine levels.[16]
-
Age: Reference ranges for acylcarnitines, including this compound, are age-dependent. Newborns, children, and adults have different metabolic rates and dietary intakes, leading to variations in baseline levels.[5][17]
-
Genetic Factors: Mutations in the ACADM gene are the primary cause of MCAD deficiency and lead to significant elevations in C10 and other medium-chain acylcarnitines.[18][19] The specific genotype can correlate with the degree of biochemical abnormality.[20][21]
-
Drug Administration: Certain medications can interfere with mitochondrial function or carnitine metabolism, potentially altering acylcarnitine levels.[22] For example, valproic acid is known to affect beta-oxidation.
-
Clinical Status: Acute illness, particularly those involving catabolic stress, can increase reliance on fatty acid oxidation and lead to transient elevations in acylcarnitines.[1]
Section II: Troubleshooting Guide
This guide addresses specific issues that may arise during the measurement and interpretation of this compound levels.
| Problem | Potential Causes | Recommended Actions & Solutions |
| Elevated C10 in Asymptomatic/Control Subjects | 1. Pre-analytical Errors: Improper sample timing (e.g., prolonged fasting before collection).[5][16] 2. Dietary Influences: High-fat diet or consumption of medium-chain triglyceride (MCT) oil.[4][13] 3. Benign Genetic Variants: Some individuals may have genetic variants leading to mild, clinically insignificant elevations. 4. Analytical Interference: Contaminants or isobaric compounds interfering with the MS/MS signal. | 1. Standardize Collection Protocol: Ensure samples are collected at a consistent time relative to feeding, ideally just prior to a meal.[5][17] 2. Review Diet and Medication: Document the subject's recent dietary intake and any medications or supplements.[13][23] 3. Consider Further Testing: If elevations are persistent and unexplained, consider urine organic acid analysis and genetic testing for the ACADM gene.[24][25] 4. Analytical Validation: Use LC-MS/MS to resolve potential isobaric interferences.[11] Check for contaminants from collection tubes or processing materials.[26] |
| Poor Reproducibility of C10 Measurements | 1. Inconsistent Sample Handling: Variations in centrifugation, storage temperature, or freeze-thaw cycles. 2. Instrument Instability: Fluctuations in mass spectrometer performance. 3. Inconsistent Derivatization: Incomplete or variable butylation of acylcarnitines. | 1. Optimize SOPs: Implement and adhere to strict standard operating procedures for sample collection, processing, and storage.[5] 2. Instrument Calibration & QC: Regularly calibrate the mass spectrometer and include quality control samples in each analytical run. 3. Monitor Derivatization Efficiency: Include internal standards that undergo derivatization to monitor the reaction's efficiency. |
| Unexpectedly Low or Normal C10 in a Suspected MCAD Case | 1. Carnitine Deficiency: Severe secondary carnitine deficiency can limit the formation of acylcarnitines, masking the underlying defect.[27][28] 2. Atypical Genetic Mutation: Some mutations may result in a milder biochemical phenotype that doesn't produce significant C10 elevation under basal conditions.[29] 3. Timing of Sample Collection: A sample taken when the patient is in an anabolic state (well-fed) may show deceptively normal levels. | 1. Evaluate Free Carnitine (C0): Always assess the free carnitine level. A very low C0 with a high acylcarnitine-to-free carnitine ratio can be indicative of a metabolic disorder.[26] 2. Utilize Ratios: Calculate ratios such as C8/C10 and C8/C2, as these can be more sensitive than absolute concentrations in some cases.[18][30] 3. Provocative Testing: Under strict clinical supervision, a controlled fasting test may be considered to unmask the metabolic defect.[16] 4. Genetic Sequencing: If clinical suspicion remains high, proceed with ACADM gene sequencing.[29] |
Section III: Data Presentation
Table 1: Reference Ranges for this compound (C10) in Plasma/Serum
| Age Group | This compound (C10) Range (µmol/L) | Source |
| ≤ 7 days | < 0.27 | [5] |
| 8 days - 7 years | < 0.91 | [5] |
| ≥ 8 years | < 0.88 | [5] |
| All Ages | 0.00 - 0.60 | [31] |
Note: Reference ranges can vary between laboratories due to different methodologies and patient populations. The provided values are for illustrative purposes.
Table 2: Impact of Genotype on Acylcarnitine Levels in MCAD Deficiency (Newborn Screening)
| Genotype | Initial Octanoylcarnitine (C8) (µM) | Initial C8/C10 Ratio |
| Homozygous for 985A→G (n=20) | 7.0 – 36.8 | 7.0 – 14.5 |
| 0 to 1 copy of 985A→G (n=27) | 0.5 – 28.6 | 0.8 – 12.7 |
Data adapted from a study on the New England Newborn Screening Program, highlighting that individuals homozygous for the common 985A→G mutation tend to have higher initial C8 levels and C8/C10 ratios.[20][21]
Section IV: Experimental Protocols
Protocol: Quantification of this compound in Plasma by Tandem Mass Spectrometry
This protocol provides a general methodology for the analysis of acylcarnitines. Laboratories should perform their own validation.
1. Sample Collection and Preparation:
-
Patient Preparation: Collect the specimen just prior to a scheduled meal or feeding.[5][17]
-
Specimen Type: Use heparinized plasma. EDTA plasma or serum are also acceptable alternatives.[26]
-
Collection: Collect whole blood in a green top (sodium heparin) tube.
-
Processing: Centrifuge the sample to separate plasma. Aliquot 0.1 mL of plasma into a clean plastic vial.[5]
-
Storage: Store samples frozen at -20°C or below until analysis.
2. Sample Analysis (MS/MS):
-
Internal Standards: Add a solution of stable isotope-labeled internal standards (e.g., d3-decanoylcarnitine) to all samples, controls, and calibrators.
-
Protein Precipitation: Precipitate proteins by adding an organic solvent like methanol.
-
Derivatization: Evaporate the supernatant to dryness and add acidified butanol (e.g., 3N HCl in n-butanol). Heat at 65°C for 15 minutes to form butyl esters of the acylcarnitines.[9]
-
Reconstitution: Evaporate the butanolic HCl and reconstitute the sample in a mobile phase suitable for injection.
-
Instrumentation: Use a tandem mass spectrometer operating in positive electrospray ionization mode.
-
Detection: Analyze acylcarnitines using a precursor ion scan of m/z 85, which is a characteristic fragment ion of butylated carnitine esters. Alternatively, use Multiple Reaction Monitoring (MRM) for targeted quantification of specific precursor-product ion transitions.[9][10]
-
Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.
Section V: Mandatory Visualizations
Caption: Mitochondrial fatty acid oxidation pathway.
Caption: Workflow for acylcarnitine analysis.
Caption: Logic diagram for troubleshooting elevated C10.
References
- 1. labsresult.com [labsresult.com]
- 2. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MCAD [gmdi.org]
- 5. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 6. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry [scholarworks.indianapolis.iu.edu]
- 12. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of diet on plasma carnitine levels and urinary carnitine excretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determinants of blood acylcarnitine concentrations in healthy individuals of the European Prospective Investigation into Cancer and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary fatty acids influence the activity and metabolic control of mitochondrial carnitine palmitoyltransferase I in rat heart and skeletal muscle [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acylcarnitines, Quantitative, Plasma - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 18. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KoreaMed Synapse [synapse.koreamed.org]
- 20. publications.aap.org [publications.aap.org]
- 21. Spectrum of medium-chain acyl-CoA dehydrogenase deficiency detected by newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oklahoma.gov [oklahoma.gov]
- 26. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 27. Carnitine Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 28. Carnitine Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. MCAD-Deficiency with Severe Neonatal Onset, Fatal Outcome and Normal Acylcarnitine Profile [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. slchlabtestguide.bjc.org [slchlabtestguide.bjc.org]
Technical Support Center: Resolving Analytical Interferences in Decanoylcarnitine Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical interferences encountered during decanoylcarnitine (C10) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound (C10) analysis?
The most prevalent interferences in this compound mass spectrometry analysis stem from:
-
Isobaric and Isomeric Compounds: These are molecules that have the same nominal mass as this compound, leading to potential misidentification and inaccurate quantification. A primary example is glutarylcarnitine (C5-DC), a dicarboxylic acylcarnitine.[1][2][3] Direct infusion tandem mass spectrometry (MS/MS) cannot distinguish between these compounds, necessitating chromatographic separation.[1][3]
-
Dicarboxylic Acylcarnitines: Elevated levels of various dicarboxylic acylcarnitines can interfere with the measurement of monocarboxylic acylcarnitines like this compound, particularly in patients with certain metabolic disorders.[4]
-
Exogenous Contaminants: Certain medications, such as valproate and pivalate-containing antibiotics, can form acylcarnitine conjugates that interfere with the analysis of endogenous species.[2] Dietary sources, especially supplements containing medium-chain triglycerides (MCTs), can also elevate medium-chain acylcarnitines, including this compound.[5][6]
-
Matrix Effects: Components of the biological sample matrix (e.g., plasma, urine) can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[2][7]
Q2: I am observing unexpectedly high levels of this compound in my samples. What could be the cause?
Unexpectedly high levels of this compound can be due to several factors:
-
Isobaric Interference: The most likely cause is the presence of an isobaric interferent, such as glutarylcarnitine (C5-DC) or 3-hydroxythis compound (C10-OH).[8] Without adequate chromatographic separation, these compounds will be co-detected with this compound, leading to an artificially inflated signal.
-
Dietary Influences: Consumption of foods or supplements rich in medium-chain triglycerides (MCTs) can lead to a physiological increase in the levels of medium-chain acylcarnitines, including this compound.[5][6]
-
Medical Conditions: Certain metabolic disorders, such as glutaric acidemia type I, can lead to the accumulation of interfering substances like glutarylcarnitine.[9][10]
-
Contamination: Contamination during sample collection or preparation can introduce interfering substances.
Q3: How can I differentiate this compound from its isobaric interferents?
The most effective way to differentiate this compound from its isobaric interferents is through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Chromatographic Separation: A suitable LC method, typically using a C18 column, can separate this compound from compounds like glutarylcarnitine based on their different polarities and retention times.[2]
-
Derivatization: Chemical derivatization, most commonly butylation, can be employed. This process adds a butyl group to the carboxyl moieties of the acylcarnitines. Dicarboxylic acylcarnitines like glutarylcarnitine will react with two butyl groups, resulting in a different mass-to-charge ratio (m/z) compared to the single butylated this compound, allowing for their distinction by the mass spectrometer.[1][3]
-
Specific MRM Transitions: Utilizing specific multiple reaction monitoring (MRM) transitions for each compound can enhance specificity. For example, a specific transition for butylated glutarylcarnitine (m/z 388 -> 115) can be monitored separately from the transition used for this compound.[8]
Q4: What are some common pitfalls during sample preparation for acylcarnitine analysis?
A common pitfall is incomplete or inconsistent derivatization. The butylation reaction, for instance, must be carefully controlled to ensure complete derivatization of all acylcarnitine species.[2] Incomplete reactions can lead to a mixture of derivatized and underivatized forms, complicating the analysis and leading to inaccurate quantification. Additionally, partial hydrolysis of acylcarnitines during sample preparation can affect the accuracy of the results.[11] It is also crucial to avoid contamination from external sources during sample handling.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High this compound (C10) levels, inconsistent with clinical picture | Isobaric interference from glutarylcarnitine (C5-DC) or 3-hydroxythis compound (C10-OH). | Implement an LC-MS/MS method with chromatographic separation to resolve the isobars.[1][8] Utilize butylation derivatization and monitor specific MRM transitions for each compound.[8] |
| Poor peak shape and resolution | Inappropriate mobile phase composition or gradient. Column degradation. | Optimize the mobile phase, including the organic solvent, aqueous component, and additives like formic acid or ammonium acetate.[2] Regularly flush the column and replace it if performance degrades.[2] |
| Low signal intensity or signal suppression | Matrix effects from the biological sample. | Employ effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2] Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[7] |
| False positives in newborn screening | Physiological stress, prematurity, or maternal carnitine deficiency. | Utilize acylcarnitine ratios (e.g., C8/C2, C8/C10) to improve diagnostic specificity.[12][13] Consider the infant's clinical status and the timing of sample collection.[14][15] |
| Inconsistent derivatization efficiency | Suboptimal reaction conditions (temperature, time, reagent concentration). | Strictly adhere to a validated derivatization protocol. Ensure consistent incubation times and temperatures.[2] Prepare fresh derivatization reagents regularly. |
Experimental Protocols
Protocol 1: Sample Preparation and Butylation Derivatization
This protocol describes a general workflow for the extraction and derivatization of acylcarnitines from plasma.[1][2]
-
Sample Collection: Collect blood in EDTA or heparin tubes and separate plasma by centrifugation.
-
Protein Precipitation: To 50 µL of plasma, add an internal standard solution containing stable isotope-labeled this compound. Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Extraction: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Drying: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization (Butylation):
-
Reconstitution: Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for this compound and Isobaric Interferences
This protocol provides a representative LC-MS/MS method for the separation and quantification of this compound and glutarylcarnitine.[1][8]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to achieve separation.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 50°C.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantitative Data Summary
Table 1: LC-MS/MS Method Performance for Glutarylcarnitine (C5-DC)
| Parameter | Value | Reference |
| Linearity Range | 0.025 - 20 µM | [8] |
| Lower Limit of Quantification (LOQ) | 0.025 µM | [8] |
Table 2: Common Acylcarnitine Ratios Used in Newborn Screening to Reduce False Positives
| Ratio | Associated Condition | Significance | Reference |
| C8 / C2 | Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Increased ratio is indicative of the disorder. | [13] |
| C8 / C10 | Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Increased ratio is a key marker for MCADD. | [13] |
| (C16 + C18:1) / C2 | Carnitine-Acylcarnitine Translocase (CACT) Deficiency | An increased ratio can help in the diagnosis of CACT deficiency. | [12] |
Visualizations
Caption: General workflow for acylcarnitine analysis.
Caption: Relationship between this compound and common interferences.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Medium-Chain Triglycerides in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medium-chain triglycerides induce alterations in carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Methylglutarylcarnitine: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. familiasga.com [familiasga.com]
- 11. researchgate.net [researchgate.net]
- 12. Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carnitine-acylcarnitine translocase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 15. Primary carnitine deficiency | Newborn Screening [newbornscreening.hrsa.gov]
Validation & Comparative
Cross-Validation of Decanoylcarnitine Measurement Across Different Analytical Platforms
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of decanoylcarnitine, a medium-chain acylcarnitine, is pivotal in the diagnosis of inherited metabolic disorders and is increasingly recognized as a significant biomarker in various disease states. The choice of analytical platform is critical for achieving reliable and reproducible measurements. This guide provides an objective comparison of the primary analytical methods for this compound quantification, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.
Quantitative Performance of Analytical Platforms
The primary methods for the quantification of this compound and other acylcarnitines are based on tandem mass spectrometry (MS/MS), often coupled with either Flow Injection Analysis (FIA) or Liquid Chromatography (LC). The selection between these platforms depends on the specific requirements for throughput, specificity, and the need to separate isomeric compounds.
| Parameter | LC-MS/MS | FIA-MS/MS |
| Linearity (Correlation Coefficient) | > 0.994[1][2] | Not explicitly stated for this compound, but generally high for acylcarnitines. |
| Precision (CV%) | Intra- and inter-assay precision are generally within 10-15%.[3] | Intra- and inter-assay precision are generally acceptable for screening purposes.[4] |
| Accuracy (% Bias) | Within 15% of theoretical concentrations.[3] | Acceptable for screening, but may be lower than LC-MS/MS.[4] |
| Limit of Detection (LOD) | Approximately 0.5 ng/mL for medium-chain acylcarnitines.[1][2] | Sufficient for detecting clinically relevant elevations in newborn screening. |
| Recovery | > 88%[1][2] | Dependent on extraction method. |
| Throughput | Lower (minutes per sample)[5][6] | Higher (1-2 minutes per sample)[4][7][8] |
| Specificity | High, can separate isomers.[5][9][10] | Lower, cannot distinguish between isobaric compounds.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound analysis. Below are representative protocols for sample preparation and analysis using the most common platforms.
Sample Preparation
1. Dried Blood Spots (DBS)
-
A 3.2 mm or 3 mm disc is punched from the dried blood spot into a well of a microtiter plate.[4][7]
-
An extraction solution containing isotopically labeled internal standards (e.g., deuterated this compound) in a solvent mixture (commonly methanol/water) is added to each well.[3][4][11]
-
The plate is agitated at a controlled temperature (e.g., 45°C for 45 minutes) to facilitate extraction.[4][7]
-
The supernatant containing the extracted acylcarnitines is then transferred to a new plate for analysis.[4][7]
2. Plasma/Serum
-
To a small volume of plasma or serum (e.g., 50 µL), an internal standard solution is added.
-
Protein precipitation is performed by adding a solvent like acetonitrile or methanol.[5]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.[5]
-
The clear supernatant is collected for analysis.[5]
Analytical Methods
1. Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
FIA-MS/MS is a high-throughput method commonly used in newborn screening.[4][7][8]
-
Instrumentation : A triple quadrupole mass spectrometer is typically used.[4]
-
Injection : The extracted sample is directly injected into the mass spectrometer without prior chromatographic separation.
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is standard.[4]
-
Detection : Multiple Reaction Monitoring (MRM) is used to detect specific acylcarnitines and their corresponding internal standards.[12] For acylcarnitines, a common precursor ion scan is of m/z 85, which is a characteristic fragment.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher specificity by chromatographically separating analytes before mass spectrometric detection, which is crucial for distinguishing isomers.[5][9][10]
-
Instrumentation : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[1][2][9]
-
Chromatographic Column : A C18 or a HILIC column is commonly used.[1][2][3][5][9]
-
Mobile Phase : A gradient elution with solvents such as acetonitrile and water, often with additives like formic acid or ammonium acetate, is employed.[3][9]
-
Ionization and Detection : Similar to FIA-MS/MS, ESI in positive mode and MRM for detection are used.[3]
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons, the following diagrams are provided.
References
- 1. cris.vtt.fi [cris.vtt.fi]
- 2. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 6. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. waters.com [waters.com]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Decanoylcarnitine (C10) and Octanoylcarnitine (C8) as Biomarkers for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
For Researchers, Scientists, and Drug Development Professionals
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid oxidation.[1] The deficiency of the medium-chain acyl-CoA dehydrogenase enzyme impairs the body's ability to break down medium-chain fatty acids into acetyl-CoA, leading to hypoketotic hypoglycemia and sudden death if not diagnosed and managed in a timely manner.[2] Early and accurate diagnosis through newborn screening is therefore critical. This guide provides a detailed comparison of two key biomarkers used in the diagnosis of MCADD: octanoylcarnitine (C8) and decanoylcarnitine (C10).
Quantitative Data Presentation
The diagnosis of MCADD relies on the measurement of acylcarnitine concentrations in dried blood spots (DBS) or plasma, typically via tandem mass spectrometry (MS/MS).[3][4] In individuals with MCADD, there is a prominent accumulation of C8 acylcarnitine, with lesser elevations of other medium-chain acylcarnitines such as hexanoylcarnitine (C6), this compound (C10), and decenoylcarnitine (C10:1).[5]
The following tables summarize the quantitative data for C8 and C10 concentrations and their diagnostic ratios in MCADD patients compared to unaffected newborns.
| Biomarker | Unaffected Newborns (µmol/L) | MCADD Patients (µmol/L) | Key Observations |
| Octanoylcarnitine (C8) | Typically < 0.52[6] | Median values range from 3.3 to 11.2, with some cases exceeding 36.8[3][7][8] | C8 is the primary and most significantly elevated biomarker in MCADD.[5] |
| This compound (C10) | Typically < 0.50[3] | Elevated, but to a lesser extent than C8.[5] | C10 is a secondary biomarker; its elevation is less pronounced than C8. |
| Diagnostic Ratio | Unaffected Newborns | MCADD Patients | Significance |
| C8/C10 Ratio | Typically < 1.85[3] | Markedly elevated, often > 5, with homozygotes for the common 985A→G mutation showing ratios > 7.[8] | A high C8/C10 ratio is a highly specific indicator of MCADD.[8] |
| C8/C2 Ratio | Typically < 0.02[6] | Significantly elevated.[6] | This ratio is also a crucial marker, and in some studies, it was found to be elevated in all diagnosed MCADD patients.[6] |
Experimental Protocols
The gold standard for the quantification of acylcarnitines in newborn screening is flow injection tandem mass spectrometry (FIA-MS/MS).[4] Below is a generalized experimental protocol for the analysis of acylcarnitines from dried blood spots.
Sample Preparation (Derivatized Method)
-
Punching: A 3.2 mm or 1/8 inch disc is punched from the dried blood spot into a 96-well microtiter plate.[4][9]
-
Extraction: 100 µL of a methanol solution containing isotopically labeled internal standards is added to each well. The plate is then agitated for 30-45 minutes at 30-45 °C to extract the acylcarnitines.[4][9]
-
Drying: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen at approximately 50-60 °C.[4][9]
-
Derivatization: 50-100 µL of 3N butanolic-HCl is added to each well, and the plate is incubated at 65 °C for 15-30 minutes. This step converts the acylcarnitines to their butyl esters.[4][9]
-
Final Drying and Reconstitution: The butanolic-HCl is evaporated, and the residue is reconstituted in a mobile phase solution (e.g., 80:20 methanol:water) for injection into the MS/MS system.[9]
Tandem Mass Spectrometry (MS/MS) Analysis
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis Modes: The analysis can be performed using precursor ion scans, neutral loss scans, or multiple reaction monitoring (MRM).[9]
-
Precursor Ion Scan: For butylated acylcarnitines, a precursor ion scan for m/z 85 (corresponding to the protonated butylated carnitine fragment) is often used to detect all acylcarnitine species.
-
Neutral Loss Scan: A neutral loss scan for a specific fragment (e.g., 103 Da for butylated carnitine) can also be employed.
-
Multiple Reaction Monitoring (MRM): This is the most sensitive and specific method, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.[9]
-
-
Quantification: The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to its corresponding stable isotope-labeled internal standard.
Mandatory Visualizations
Biochemical Pathway in MCADD
Caption: Mitochondrial beta-oxidation pathway and the metabolic block in MCADD.
Newborn Screening Workflow for MCADD
Caption: Newborn screening workflow for the detection of MCADD.
Conclusion
Both this compound (C10) and octanoylcarnitine (C8) are valuable biomarkers for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency. However, C8 is the primary and most sensitive marker, showing a more significant elevation in affected individuals. The C8/C10 ratio serves as a highly specific secondary marker, further enhancing the accuracy of diagnosis. The use of tandem mass spectrometry allows for the rapid and simultaneous quantification of these and other acylcarnitines, making it an indispensable tool in newborn screening programs for the early detection and management of MCADD.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Relevance of Expanded Neonatal Screening of Medium-Chain Acyl Co-A Dehydrogenase Deficiency: Outcome of a Decade in Galicia (Spain) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 221 Newborn-Screened Neonates with Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency: Findings from the Inborn Errors of Metabolism Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.aap.org [publications.aap.org]
- 9. agilent.com [agilent.com]
Decanoylcarnitine (C10): A Comparative Guide for its Validation as a Diagnostic Marker in Fatty Acid Oxidation Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of decanoylcarnitine (C10) as a diagnostic marker for fatty acid oxidation disorders (FAODs), with a primary focus on Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). It evaluates the performance of C10 against other acylcarnitine markers and alternative diagnostic methodologies, supported by experimental data and detailed protocols.
Introduction to this compound and its Role in FAODs
Fatty acid oxidation disorders are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids for energy.[1][2] This leads to the accumulation of specific acyl-CoA esters, which are then transesterified to carnitine, resulting in a characteristic profile of elevated acylcarnitines in blood and other tissues.[3][4] Tandem mass spectrometry (MS/MS) has become the primary tool for analyzing these acylcarnitine profiles, enabling newborn screening and early diagnosis of over 20 inborn errors of metabolism.[3][5]
This compound (C10) is a medium-chain acylcarnitine that serves as a key, albeit secondary, biomarker for MCADD, the most common FAOD.[1][6] In MCADD, the deficiency of the medium-chain acyl-CoA dehydrogenase enzyme leads to the accumulation of medium-chain fatty acids, primarily octanoylcarnitine (C8), but also hexanoylcarnitine (C6), this compound (C10), and decenoylcarnitine (C10:1).[7][8]
Performance of this compound as a Diagnostic Marker
While octanoylcarnitine (C8) is the primary and most sensitive marker for MCADD, this compound (C10) plays a crucial supportive role in the diagnostic process.[8][9] Its elevation, in conjunction with C8 and other medium-chain acylcarnitines, enhances the specificity of newborn screening and helps to reduce false-positive results.[8]
Comparison with Other Acylcarnitine Markers in MCADD
The diagnostic utility of C10 is best understood in the context of the broader acylcarnitine profile. The use of ratios between different acylcarnitines has been shown to significantly improve the diagnostic accuracy for MCADD.
| Marker/Ratio | Role in MCADD Diagnosis | Typical Findings in MCADD |
| C8 (Octanoylcarnitine) | Primary Marker | Prominently elevated, often 10-fold or higher than in healthy individuals.[3] |
| C10 (this compound) | Secondary Marker | Elevated, but to a lesser extent than C8.[7] |
| C6 (Hexanoylcarnitine) | Secondary Marker | Elevated, but generally less pronounced than C8 and C10.[7] |
| C10:1 (Decenoylcarnitine) | Secondary Marker | Also elevated and considered an important marker for diagnosis and monitoring.[10] |
| C8/C10 Ratio | Diagnostic Ratio | Significantly increased in MCADD patients.[9][11] This ratio is a robust indicator, even when absolute C8 levels are borderline.[8] |
| C8/C2 Ratio | Diagnostic Ratio | Highly increased in all MCADD patients and considered a very accurate biomarker.[8][12] |
Quantitative Data: Acylcarnitine Concentrations in MCADD vs. Healthy Newborns
The following table summarizes representative concentration ranges of key acylcarnitines in dried blood spots from healthy newborns and those with MCADD. It is important to note that cutoff values may vary between different newborn screening programs.
| Acylcarnitine | Healthy Newborns (µmol/L) | MCADD Newborns (µmol/L) |
| C8 (Octanoylcarnitine) | < 0.38 - 0.40[1][9] | > 0.5, often significantly higher (e.g., median 8.4)[11] |
| C10 (this compound) | < 0.30[11] | Elevated, with median values around 0.26, but can be higher.[11] |
| C8/C10 Ratio | < 1.8[8] | > 5, often significantly higher (e.g., average 9.8 ± 5.7)[8][9] |
| C8/C2 Ratio | < 0.02[8] | Highly increased (e.g., average 0.28 ± 0.21)[12] |
Data compiled from multiple sources. Ranges can vary based on methodology and population.
This compound in Other Fatty Acid Oxidation Disorders
While most prominently associated with MCADD, elevated C10 levels can also be observed in other FAODs, particularly in Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Aciduria Type II.[13] In MADD, there is a general accumulation of short-, medium-, and long-chain acylcarnitines, including C4, C5, C6, C8, C10, C12, and others.[13][14] Therefore, the entire acylcarnitine profile, rather than a single marker, is essential for differential diagnosis.
Experimental Protocols
Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry
This protocol provides a general workflow for the quantitative analysis of acylcarnitines from dried blood spots (DBS) using flow-injection tandem mass spectrometry (MS/MS).
1. Sample Preparation:
-
A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[5]
-
100 µL of a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards (e.g., deuterated acylcarnitines) is added to each well.[5][12]
-
The plate is sealed and agitated for 30-60 minutes at room temperature to elute the acylcarnitines.[5]
-
The methanol extract is transferred to a new plate and dried under a stream of nitrogen or using a vacuum concentrator.[5]
2. Derivatization (Butylation):
-
50-100 µL of 3N HCl in n-butanol is added to each dried sample.[5]
-
The plate is sealed and incubated at 60-65°C for 15-30 minutes to convert the acylcarnitines to their butyl esters.[5] This step enhances ionization efficiency.
-
The butanol is then evaporated to dryness.[5]
-
The residue is reconstituted in a suitable solvent for MS/MS analysis.
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source is used.[5]
-
Ionization: ESI in the positive ion mode is employed to generate protonated molecular ions [M+H]+ of the butylated acylcarnitines.[5]
-
Scan Mode: Precursor ion scanning is a common method for acylcarnitine profiling. The second mass spectrometer (Q3) is set to detect a common fragment ion of carnitine at m/z 85. The first mass spectrometer (Q1) scans for all parent ions that produce this fragment, generating a profile of all acylcarnitines in the sample.[5] Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific acylcarnitines.
Visualizations
Biochemical Pathway of Medium-Chain Fatty Acid Oxidation
Caption: Mitochondrial β-oxidation of medium-chain fatty acids and the enzymatic block in MCADD.
Diagnostic Workflow for Fatty Acid Oxidation Disorders
Caption: Diagnostic workflow for FAODs from newborn screening to confirmatory testing.
Conclusion
This compound (C10) is a validated and essential secondary marker for the diagnosis of MCADD and can be elevated in other FAODs such as MADD. While not as sensitive as octanoylcarnitine (C8) for MCADD, its inclusion in the diagnostic panel, particularly through the calculation of acylcarnitine ratios like C8/C10, significantly enhances the accuracy and reliability of newborn screening programs. The quantitative analysis of C10 and other acylcarnitines by tandem mass spectrometry from dried blood spots provides a rapid and effective method for the early detection of these potentially life-threatening disorders, allowing for timely intervention and improved patient outcomes. For drug development professionals, monitoring acylcarnitine profiles, including C10, can be a valuable tool for assessing potential off-target mitochondrial toxicity of new chemical entities.
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. dshs.texas.gov [dshs.texas.gov]
- 7. researchgate.net [researchgate.net]
- 8. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newborn screening for MCAD deficiency: experience of the first three years in British Columbia, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 13. Glutaric aciduria type 2 (GA-II) [health.wa.gov.au]
- 14. mdpi.com [mdpi.com]
Comparative metabolomics of decanoylcarnitine in healthy vs. diseased states
For Researchers, Scientists, and Drug Development Professionals
Decanoylcarnitine (C10), a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the mitochondrial beta-oxidation of fatty acids. Emerging evidence from metabolomic studies has highlighted significant alterations in this compound levels across various disease states compared to healthy individuals. This guide provides a comparative overview of this compound concentrations in healthy versus diseased states, supported by experimental data and detailed methodologies, to aid researchers in understanding its potential as a biomarker and therapeutic target.
Quantitative Comparison of this compound Levels
The following tables summarize the reported concentrations of this compound in healthy individuals and patients with specific diseases. It is important to note that values can vary between studies due to differences in analytical methods, sample populations, and patient characteristics.
Table 1: Reference Range for this compound in Healthy Individuals
| Population | Matrix | Concentration (nmol/mL) | Reference |
| Adults (≥8 years) | Plasma | < 0.88 | [1] |
| Children (8 days - 7 years) | Plasma | < 0.91 | [1] |
| Newborns (≤7 days) | Plasma | < 0.27 | [1] |
| Adults | Plasma | 0 - 0.38 µmol/L (0 - 0.38 nmol/mL) | [2] |
Table 2: this compound Levels in Various Disease States
| Disease State | Matrix | Patient Population | Observation | Quantitative Data | Reference |
| Coronary Artery Disease (CAD) | Plasma | Patients with epicardial artery disease vs. controls with normal angiograms | Significantly lower in CAD patients. | CAD Group: 0.00 (0.00–0.37) µMControl Group: 0.36 (0.19–0.44) µM | |
| Cardioembolic Stroke | Blood | Acute ischemic stroke patients (cardioembolic subtype) vs. healthy controls | Significantly elevated in stroke patients. Associated with increased risk of stroke recurrence. | Odds Ratio for CE: 2.839Hazard Ratio for Recurrence: 3.767 | [3][4][5] |
| Hepatocellular Carcinoma (HCC) | Serum/Plasma | HCC patients vs. healthy controls or patients with cirrhosis | Reports are varied. Some studies show reduced levels of medium-chain acylcarnitines, including this compound, in HCC tissue. Others report increased levels in the context of cirrhosis progressing to HCC. | Specific quantitative comparison not consistently available. One study reported reduced levels of MCACs (C8, C8:1, C10, and C10:1) in the serum of HCC patients. | [6][7] |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Plasma/Dried Blood Spots | Newborns and individuals with MCADD | While octanoylcarnitine (C8) is the primary marker, the ratio of C8/C10 is a key diagnostic indicator and is significantly elevated. | Not typically reported as a standalone concentration but as a ratio to octanoylcarnitine. |
Signaling Pathways and Metabolic Workflows
The following diagrams illustrate the central role of this compound in fatty acid metabolism and a typical experimental workflow for its quantification.
Experimental Protocols
The quantification of this compound and other acylcarnitines is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below are generalized protocols for plasma and dried blood spots (DBS).
Protocol 1: Acylcarnitine Analysis in Human Plasma
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing a known concentration of isotopically labeled internal standards (e.g., d3-decanoylcarnitine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 or a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
The flow rate is typically set between 0.2 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is m/z 316.3, and a common product ion is m/z 85.1.
-
The specific transitions for the internal standard are also monitored.
-
3. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area of the analyte to the peak area of the internal standard.
-
Use a calibration curve prepared with known concentrations of this compound to ensure accuracy.
Protocol 2: Acylcarnitine Analysis in Dried Blood Spots (DBS)
1. Sample Preparation:
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
-
Add 100 µL of a methanol-based extraction solution containing isotopically labeled internal standards to each well.
-
Agitate the plate on a shaker for 30 minutes at room temperature to extract the acylcarnitines.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2. LC-MS/MS Analysis:
-
The LC-MS/MS parameters are generally similar to those used for plasma analysis, with potential adjustments to the gradient and run time to optimize for the DBS matrix.
3. Data Analysis:
-
Quantification is performed as described for plasma analysis, by comparing the analyte response to the internal standard response and using a calibration curve.
Concluding Remarks
The comparative analysis of this compound levels reveals its dynamic role in metabolic homeostasis and its potential as a biomarker in a range of diseases. In conditions like coronary artery disease and cardioembolic stroke, altered this compound concentrations may reflect underlying mitochondrial dysfunction and perturbed fatty acid metabolism. In the context of hepatocellular carcinoma, the changes appear more complex and may depend on the stage of the disease. For inborn errors of metabolism such as MCADD, the measurement of this compound, particularly in relation to other acylcarnitines, is a cornerstone of diagnosis.
The provided experimental protocols offer a standardized approach for the reliable quantification of this compound, which is essential for advancing research in this area. Further investigation into the precise mechanisms driving the observed changes in this compound levels will be crucial for the development of novel diagnostic and therapeutic strategies targeting metabolic dysregulation in various diseases.
References
- 1. Acylcarnitine Profile [healthcare.uiowa.edu]
- 2. This compound, C10 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Medium-Chain Acylcarnitines Are Associated With Cardioembolic Stroke and Stroke Recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Pediatric Reference Intervals for Decanoylcarnitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of reference intervals for decanoylcarnitine (C10) in the pediatric population, supporting the critical need for age-appropriate reference ranges in clinical and research settings. This compound is a key biomarker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inherited metabolic disorder. Accurate reference intervals are essential for the early diagnosis and monitoring of this and other fatty acid oxidation disorders. This document summarizes data from various studies, details the experimental protocols used for measurement, and provides a visual representation of the analytical workflow.
Comparative Analysis of this compound Reference Intervals
Establishing accurate reference intervals for this compound in children is crucial, as concentrations of this and other acylcarnitines can vary significantly with age.[1][2] The following table summarizes this compound (C10) reference intervals from different studies in pediatric populations. It is important to note that methodologies, population demographics, and statistical approaches may differ between studies, influencing the reported ranges.
| Study Population | Age Group | This compound (C10) Reference Interval (µmol/L) | Specimen Type | Analytical Method |
| Turkish Pediatric Population[1] | ≤ 1 month | 0.05 - 0.23 (2.5th - 97.5th percentile) | Dried Blood Spot | Tandem Mass Spectrometry (MS/MS) |
| 2 months - 1 year | 0.06 - 0.28 (2.5th - 97.5th percentile) | Dried Blood Spot | Tandem Mass Spectrometry (MS/MS) | |
| 2 - 5 years | 0.07 - 0.35 (2.5th - 97.5th percentile) | Dried Blood Spot | Tandem Mass Spectrometry (MS/MS) | |
| 6 - 10 years | 0.08 - 0.40 (2.5th - 97.5th percentile) | Dried Blood Spot | Tandem Mass Spectrometry (MS/MS) | |
| 11 - 18 years | 0.09 - 0.45 (2.5th - 97.5th percentile) | Dried Blood Spot | Tandem Mass Spectrometry (MS/MS) | |
| South Indian Pediatric Population[2] | 0 - 1 month | Not explicitly stated for C10 alone, but part of a comprehensive acylcarnitine profile. | Dried Blood Spot | Tandem Mass Spectrometry (MS/MS) |
| 1 month - 1 year | Not explicitly stated for C10 alone, but part of a comprehensive acylcarnitine profile. | Dried Blood Spot | Tandem Mass Spectrometry (MS/MS) | |
| 1 - 5 years | Not explicitly stated for C10 alone, but part of a comprehensive acylcarnitine profile. | Dried Blood Spot | Tandem Mass Spectrometry (MS/MS) | |
| 5 - 12 years | Not explicitly stated for C10 alone, but part of a comprehensive acylcarnitine profile. | Dried Blood Spot | Tandem Mass Spectrometry (MS/MS) | |
| Iranian Neonatal Population[3] | 3 - 7 days | Males: Not specified individuallyFemales: Not specified individually | Dried Blood Spot | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Korean Pediatric MCADD Patients[4] | 14 days of age | 0.62 (Elevated level in a confirmed patient) | Plasma | Not specified |
Note: Reference intervals can be influenced by genetic and dietary factors within a population. Each laboratory should establish its own reference ranges for the populations they serve.[2]
Experimental Protocols
The establishment of pediatric reference intervals for this compound predominantly involves the analysis of dried blood spots (DBS) using tandem mass spectrometry (MS/MS).[1][2] This methodology allows for the sensitive and simultaneous quantification of multiple acylcarnitines.
Subject Recruitment and Sample Collection
-
Subject Selection: A large cohort of apparently healthy children across different age groups is required.[2][5] Exclusion criteria should be clearly defined and include premature infants, newborns in intensive care, and children with known or suspected metabolic diseases, malignancies, or genetic disorders.[1]
-
Sample Collection: Whole blood is collected via heel prick for neonates or venipuncture for older children and spotted onto a filter paper card (e.g., Whatman 903). The blood spots are then allowed to air dry thoroughly at room temperature for several hours.
Sample Preparation and Extraction
-
DBS Punching: A small disc (e.g., 1/8 inch) is punched from the center of the dried blood spot into a microcentrifuge tube or a well of a microplate.
-
Extraction: The acylcarnitines are extracted from the DBS punch using an organic solvent, typically methanol or a mixture of acetonitrile and water, containing stable isotope-labeled internal standards.[6] The mixture is agitated (e.g., on a rocker or shaker) for a specified period (e.g., 30 minutes) to ensure complete extraction.
-
Supernatant Collection: The samples are then centrifuged to pellet the filter paper and any solid debris. The supernatant containing the extracted analytes is carefully transferred to a new tube or plate for analysis.[6]
Analytical Methodology: Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: A tandem mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS) or used with flow injection analysis (FIA-MS/MS), is the instrument of choice.[7][8]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate ions of the acylcarnitines.[6][7]
-
MS/MS Analysis: The analysis is performed using multiple reaction monitoring (MRM) or precursor ion scanning. Specific precursor-to-product ion transitions for this compound and its corresponding internal standard are monitored for quantification.
-
Data Analysis and Quantification: The concentration of this compound in the sample is determined by comparing the signal intensity of the analyte to that of the known concentration of the internal standard.
Statistical Analysis for Reference Interval Establishment
-
Data Partitioning: The collected data is partitioned into different age groups and, if necessary, by gender.[1]
-
Outlier Removal: Statistical methods are applied to identify and remove any outlier data points.[1]
-
Reference Interval Calculation: Non-parametric statistical methods are commonly used to determine the reference intervals, typically defined by the 2.5th and 97.5th percentiles of the data for each subgroup.[1][5]
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes involved in establishing pediatric reference intervals for this compound.
Caption: Experimental workflow for establishing pediatric reference intervals.
This compound is an intermediate in the beta-oxidation of fatty acids. In a healthy state, fatty acids are transported into the mitochondria for energy production. A simplified representation of this pathway is shown below.
Caption: Simplified fatty acid beta-oxidation pathway.
References
- 1. Establishment of age- and -gender specific reference intervals for amino acids and acylcarnitines by tandem mass spectrometry in Turkish paediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Age Specific Reference Interval for Aminoacids and Acylcarnitine in Dried Blood Spot by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. dokumen.pub [dokumen.pub]
- 6. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 7. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Navigating Decanoylcarnitine Detection: A Methodological Comparison
For researchers, scientists, and drug development professionals, the accurate detection of decanoylcarnitine, a key medium-chain acylcarnitine, is crucial for studies in metabolic disorders and drug efficacy. While specific, ready-to-use kits for this compound detection are not prevalent in the market, this guide provides a head-to-head comparison of the primary methodologies employed for its quantification, supported by established experimental protocols.
The landscape of this compound detection is dominated by advanced analytical techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the gold standard. Commercially available immunoassay kits are generally geared towards the detection of total L-carnitine or a broad spectrum of acylcarnitines, lacking the specificity required for individual acylcarnitine species like this compound.
Methodological Showdown: LC-MS/MS vs. General Immunoassays
The choice of detection method hinges on the required specificity, sensitivity, and the context of the research. Below is a comparative overview of the predominant analytical approach, LC-MS/MS, against broader-range immunoassay kits.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | General L-Carnitine/Acylcarnitine Immunoassay Kits |
| Specificity | High: Can distinguish and quantify individual acylcarnitine species, including this compound. | Low: Typically measures total L-carnitine or a combined pool of acylcarnitines. Cannot differentiate this compound from other acylcarnitines. |
| Sensitivity | Very High: Capable of detecting concentrations in the nanomolar (nM) range.[1] | Moderate to High: Detection ranges vary, but generally in the micromolar (µM) range.[2][3][4] |
| Quantitative Analysis | Provides precise and accurate absolute quantification of this compound.[5] | Provides a general measure of total carnitine or acylcarnitine levels. |
| Sample Throughput | Lower: Sample preparation and run times can be more extensive. | Higher: Amenable to high-throughput screening formats. |
| Instrumentation | Requires specialized and costly LC-MS/MS instrumentation and expertise. | Can be performed with standard laboratory microplate readers. |
| Application | Gold standard for metabolic profiling, clinical diagnostics of inborn errors of metabolism, and detailed mechanistic studies.[1][6] | Suitable for preliminary screening or studies where a general assessment of carnitine metabolism is sufficient. |
The Gold Standard: LC-MS/MS Experimental Workflow
The superior specificity and sensitivity of LC-MS/MS make it the definitive method for this compound quantification. A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: LC-MS/MS workflow for this compound detection.
Detailed Experimental Protocol for LC-MS/MS Analysis
The following is a generalized protocol for the analysis of acylcarnitines, including this compound, from biological samples.
1. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, a common method is protein precipitation.[7] This typically involves adding a cold organic solvent like acetonitrile or methanol to the sample, followed by vortexing and centrifugation to pellet the proteins.[1]
-
Extraction: The resulting supernatant, containing the acylcarnitines, is carefully collected.[1] Solid-phase extraction (SPE) can also be employed for cleaner samples and higher recovery.[1]
-
Internal Standards: A mixture of stable isotope-labeled internal standards, including a deuterated analog of this compound, is added to the sample prior to extraction to ensure accurate quantification.
-
Derivatization (Optional): To improve chromatographic retention and detection sensitivity, samples may be derivatized.[1] However, many modern LC-MS/MS methods can analyze underivatized acylcarnitines.
2. UHPLC Separation:
-
Column: A reverse-phase C18 or a hydrophilic interaction chromatography (HILIC) column is typically used for the separation of acylcarnitines.[7]
-
Mobile Phase: A gradient elution is commonly employed, using a combination of aqueous and organic solvents, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate and Temperature: The flow rate and column temperature are optimized to achieve good separation of the different acylcarnitine species within a reasonable run time.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing acylcarnitines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the precursor ion of this compound and then monitoring for a specific product ion after fragmentation.
-
Data Acquisition: The instrument software is used to create an acquisition method that includes the specific precursor/product ion transitions for this compound and the other acylcarnitines of interest, as well as their corresponding internal standards.
4. Data Analysis:
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of this compound standard.
-
Software: Specialized software is used to process the raw data, integrate the chromatographic peaks, and perform the quantitative calculations.
Signaling and Metabolic Context of this compound
This compound is an intermediate in the beta-oxidation of fatty acids. It is formed when decanoyl-CoA is conjugated to carnitine for transport into the mitochondria. The levels of this compound can be indicative of the flux through the fatty acid oxidation pathway and can be altered in various metabolic diseases.
Caption: Role of this compound in fatty acid transport.
References
- 1. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Carnitine Assay Kit (ab83392) | Abcam [abcam.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. L-Carnitine Assay Kit - Creative BioMart [creativebiomart.net]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Methods for Determination of L-Carnitine and Acylcarnitines | Semantic Scholar [semanticscholar.org]
- 7. bevital.no [bevital.no]
A Comparative Guide to Inter-laboratory Quantification of Decanoylcarnitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methodologies for the quantification of decanoylcarnitine, a critical biomarker for fatty acid oxidation disorders. The information presented is synthesized from established analytical methods to offer a comprehensive overview for researchers and clinicians.
Data Presentation: Performance of this compound Quantification Methods
The quantification of this compound is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The performance of these methods can vary based on sample preparation, chromatographic conditions, and mass spectrometric parameters. Below is a summary of typical performance characteristics reported for different LC-MS/MS-based methods, representing a proxy for inter-laboratory comparison.
| Performance Metric | Method A: Underivatized LC-MS/MS | Method B: Butyl-Ester Derivatized LC-MS/MS | Method C: Mixed-Mode Chromatography LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | ~0.5 - 5 ng/mL | ~1 - 10 ng/mL | ~0.1 - 2 ng/mL |
| Accuracy (% Recovery) | 85-115% | 90-110% | 95-105% |
| Precision (CV%) | < 15% | < 15% | < 10% |
| Sample Preparation Time | Shorter | Longer | Moderate |
| Separation of Isomers | Possible with appropriate column | Possible with appropriate column | Excellent |
Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Below is a representative protocol for the quantification of this compound in human plasma using an underivatized LC-MS/MS method.
1. Materials and Reagents
-
This compound analytical standard[1]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (EDTA)
2. Sample Preparation
-
To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., cold methanol) containing the internal standard (decanoyl-L-carnitine-d3) at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute analytes of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 316.2 -> Product ion (Q3) m/z 85.1
-
This compound-d3 (IS): Precursor ion (Q1) m/z 319.2 -> Product ion (Q3) m/z 85.1
-
-
The product ion at m/z 85 is a characteristic fragment of carnitine and its esters.
-
4. Quantification
The concentration of this compound in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the this compound standard.
Signaling Pathways and Logical Relationships
This compound is an intermediate in the beta-oxidation of fatty acids. Its quantification is crucial for diagnosing disorders related to this pathway, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.
References
A Comparative Analysis of Acylcarnitine Profiles with a Focus on Decanoylcarnitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of acylcarnitine profiles, with a specific emphasis on decanoylcarnitine (C10). Acylcarnitines are essential intermediates in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for β-oxidation.[1][2] The analysis of acylcarnitine profiles by tandem mass spectrometry (MS/MS) is a powerful tool for diagnosing and monitoring inborn errors of metabolism, as well as for assessing mitochondrial function and potential drug-induced mitochondrial toxicity.[3][4] This guide will delve into the quantitative comparison of acylcarnitine levels in various physiological and pathological states, detail the experimental protocols for their measurement, and illustrate the key metabolic pathways and analytical workflows.
Quantitative Comparison of Acylcarnitine Profiles
The following table summarizes the typical concentrations of this compound and other key acylcarnitines in plasma or serum under different conditions. These values are indicative and can vary based on the laboratory, methodology, and individual patient factors.[5]
| Acylcarnitine | Normal/Healthy Adult (μmol/L) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (μmol/L) | Other Conditions with Altered Profiles |
| Free Carnitine (C0) | 26 - 60[6] | Often normal, can be low[7] | Low or absent in Carnitine Uptake Defect (CUD)[8]; Elevated in Carnitine Palmitoyltransferase I (CPT-I) Deficiency[8] |
| Acetylcarnitine (C2) | < 20 | Often elevated | Elevated in many metabolic disorders |
| Octanoylcarnitine (C8) | < 0.3 | Markedly elevated (> 0.3, often > 5.0)[9][10] | Also elevated with valproic acid treatment or medium-chain triglyceride supplementation[9] |
| This compound (C10) | 0 - 0.38[11] | Moderately elevated[7][9] | Can be elevated in obesity[12] |
| C8/C10 Ratio | Variable | > 5[9][10] | A key diagnostic marker for MCAD deficiency |
The Role of this compound in Health and Disease
This compound is a medium-chain acylcarnitine that plays a crucial role in the β-oxidation of fatty acids.[12] In healthy individuals, it is present at low concentrations. However, its levels can become elevated in certain metabolic conditions.
The most significant elevation of this compound, in conjunction with a much more pronounced increase in octanoylcarnitine (C8), is a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency .[7][9][10] This autosomal recessive genetic disorder is the most common inherited defect in fatty acid oxidation.[7][13] The deficiency of the MCAD enzyme leads to an inability to break down medium-chain fatty acids, resulting in the accumulation of C8 and, to a lesser extent, C6, C10, and C10:1 acylcarnitines.[7] The ratio of C8 to C10 acylcarnitines is a critical diagnostic marker for MCAD deficiency.[9][10]
Elevated levels of this compound have also been observed in other conditions, such as obesity, and may serve as a biomarker for metabolic dysregulation.[12] Furthermore, acylcarnitine profiling, including the analysis of this compound, is being explored for its potential role in understanding cardiovascular diseases and other complex metabolic disorders.[14]
Experimental Protocols
The gold-standard method for acylcarnitine profiling is tandem mass spectrometry (MS/MS) , typically using a flow-injection electrospray ionization (ESI) source.[15][16] This technique allows for the sensitive and specific quantification of a wide range of acylcarnitines from a small biological sample, such as a dried blood spot or plasma.[3]
Sample Preparation (from Plasma/Serum)
-
Aliquoting: Pipette 10-50 µL of plasma or serum into a microcentrifuge tube.[3]
-
Protein Precipitation and Extraction: Add 3 volumes of cold acetonitrile containing a mixture of deuterated internal standards (e.g., d3-carnitine, d3-acetylcarnitine, d3-octanoylcarnitine).[3]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins and extract the acylcarnitines.[3]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the acylcarnitines to a new tube or a 96-well plate.
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[3]
-
Add 100 µL of 3N HCl in n-butanol.[3]
-
Incubate at 65°C for 15-20 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[17]
-
-
Final Preparation: Evaporate the butanolic HCl to dryness and reconstitute the sample in the mobile phase for MS/MS analysis.
Tandem Mass Spectrometry (MS/MS) Analysis
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the butylated acylcarnitines.[3]
-
MS1 (First Mass Analyzer): The first mass analyzer selects for a common precursor ion. For butylated acylcarnitines, this is typically a scan for precursors of m/z 85, which is a characteristic fragment ion of the carnitine moiety.[17]
-
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell.
-
MS2 (Second Mass Analyzer): The second mass analyzer separates the resulting product ions, allowing for the specific identification and quantification of each acylcarnitine species based on its unique mass-to-charge ratio.
Visualizations
Fatty Acid β-Oxidation and the Carnitine Shuttle
Caption: The carnitine shuttle system for fatty acid transport and subsequent β-oxidation.
Experimental Workflow for Acylcarnitine Profiling
Caption: A typical workflow for the analysis of acylcarnitines from biological samples.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. labsresult.com [labsresult.com]
- 6. iclabs.ca [iclabs.ca]
- 7. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]
- 9. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood. [scholars.duke.edu]
- 11. This compound, C10 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0000651) [hmdb.ca]
- 13. mdpi.com [mdpi.com]
- 14. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Decanoylcarnitine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, procedural guidance for the safe handling and disposal of Decanoylcarnitine, ensuring operational safety and logistical clarity in a laboratory setting. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety practices for non-hazardous chemical powders.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. | To prevent eye contact with this compound powder or solutions. |
| Skin Protection | Nitrile gloves. A fully buttoned laboratory coat. | To prevent direct skin contact. Change gloves immediately if they become contaminated. Wash hands thoroughly after handling. |
| Respiratory Protection | Generally not required for small quantities handled in a well-ventilated area. | If there is a potential for generating significant amounts of dust, work in a chemical fume hood or use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Work in a designated, well-ventilated laboratory area.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before beginning.
2. Weighing this compound Powder:
-
To minimize dust, handle the solid powder carefully.
-
Use a chemical fume hood or a ventilated balance enclosure, especially when working with larger quantities.
-
Use a clean spatula to transfer the powder to a tared weigh boat or other suitable container.
-
Avoid creating and inhaling dust.
3. Dissolving this compound:
-
This compound is soluble in water.[2]
-
Slowly add the weighed powder to the solvent while stirring to avoid splashing.
-
If preparing a stock solution that will be used for cell culture or other sterile applications, it may need to be sterile filtered through a 0.22 µm filter after dissolution.
4. Post-Handling:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Thoroughly wash your hands with soap and water after removing your gloves.
Disposal Plan
1. Waste Collection:
-
Collect all solid this compound waste and any materials used for spill cleanup (e.g., paper towels) in a dedicated, sealable, and clearly labeled waste container.
-
Collect aqueous solutions of this compound in a separate, sealed, and labeled container. Do not pour solutions down the drain unless you have explicit approval from your institution's Environmental Health and Safety (EHS) department.[1][3]
2. Waste Storage:
-
Store the waste container in a designated secondary containment area away from incompatible materials.
3. Final Disposal:
-
Contact your institution's EHS department for guidance on the final disposal of the collected waste.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
